molecular formula C6H6BrNS B1625284 Pyridine, 3-bromo-4-(methylthio)- CAS No. 82257-12-3

Pyridine, 3-bromo-4-(methylthio)-

Cat. No.: B1625284
CAS No.: 82257-12-3
M. Wt: 204.09 g/mol
InChI Key: MPCMMFVVWYYGRG-UHFFFAOYSA-N
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Description

Pyridine, 3-bromo-4-(methylthio)- is a useful research compound. Its molecular formula is C6H6BrNS and its molecular weight is 204.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 3-bromo-4-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 3-bromo-4-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCMMFVVWYYGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466500
Record name Pyridine, 3-bromo-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82257-12-3
Record name Pyridine, 3-bromo-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of Pyridine, 3-bromo-4-(methylthio)- for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of Pyridine, 3-bromo-4-(methylthio)- for Medicinal Chemistry Content Type: Technical Deep Dive / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

A Versatile Bifunctional Scaffold for Divergent Library Synthesis

Executive Summary & Data Integrity Alert

Objective: This guide provides a comprehensive technical analysis of 3-bromo-4-(methylthio)pyridine , a high-value intermediate in medicinal chemistry. It serves as a "switchable" scaffold, allowing for sequential functionalization at the C3 (halogen) and C4 (sulfur) positions.[1]

::: danger CRITICAL DATA INTEGRITY ALERT User-Provided CAS: 1196155-33-5 Correct CAS for Topic: 82257-12-3 (3-bromo-4-(methylthio)pyridine)[1][2][3]

  • Analysis: The CAS 1196155-33-5 corresponds to 5-Bromo-3-chloropyridazine (or 3-chloro-5-bromopyridazine).[1][4][5][6]

  • Action: This guide focuses strictly on the chemical structure Pyridine, 3-bromo-4-(methylthio)- as requested by the semantic topic. Please update your internal registry to reflect CAS 82257-12-3 for the pyridine derivative to avoid procurement errors. :::

Physicochemical Profile

The 3-bromo-4-(methylthio)pyridine scaffold offers a balance of lipophilicity and electronic activation.[1] The bromine atom at C3 provides a handle for transition-metal catalysis, while the methylthio group at C4 acts as a masked electrophile (upon oxidation) or a lipophilic donor.[1]

PropertyValue / DescriptorRelevance to MedChem
IUPAC Name 3-bromo-4-(methylsulfanyl)pyridineStandard nomenclature.[1]
CAS Number 82257-12-3 Correct identifier for procurement.
Formula C₆H₆BrNS--
Molecular Weight 204.09 g/mol Fragment-like; leaves room for MW growth.[1]
ClogP ~2.4 - 2.6Moderate lipophilicity; SMe is lipophilic (+0.6 pi).[1]
pKa (Calc) ~3.5 (Pyridine N)Less basic than pyridine (5.[1]2) due to inductive withdrawal by Br/SMe.[1]
H-Bond Acceptors 2 (N, S)Sulfur is a weak acceptor; Nitrogen is the primary acceptor.[1]
Physical State Low-melting solid or oilHandling requires standard inert atmosphere techniques.[1]

Synthetic Accessibility

The most robust route to this intermediate utilizes the high electrophilicity of the pyridine C4 position.[1] Unlike benzene, the pyridine ring is electron-deficient, facilitating Nucleophilic Aromatic Substitution (SNAr).[1]

Primary Route: SNAr Displacement

Precursor: 3-bromo-4-chloropyridine (CAS 36953-42-1) or 3-bromo-4-nitropyridine.[1] Reagent: Sodium thiomethoxide (NaSMe).[1]

Mechanism:

  • Addition: The thiomethoxide anion attacks the C4 position.[1] The negative charge is delocalized onto the pyridine nitrogen (Meisenheimer complex).[1]

  • Elimination: Chloride is expelled, restoring aromaticity.[1]

Why this works: The C3-bromine atom provides steric bulk but does not interfere with the SNAr reaction at C4.[1] Crucially, the C3-Br bond is stronger than the C4-Cl bond under these conditions, and SNAr occurs exclusively at the more activated C4 position (para to nitrogen).

Synthesis cluster_0 Precursor cluster_1 cluster_2 Target Intermediate SM 3-bromo-4-chloropyridine (CAS 36953-42-1) Reagent NaSMe (1.1 eq) THF/DMF, 0°C to RT SM->Reagent Product 3-bromo-4-(methylthio)pyridine (CAS 82257-12-3) Reagent->Product S_NAr Displacement >90% Yield

Caption: Selective SNAr synthesis of the target scaffold. The C3-Br remains intact.

Reactivity & Functionalization Strategy

This molecule is a "Decision Tree" scaffold.[1] The chemist must decide which handle to manipulate first based on the desired target profile.[1]

Path A: C3-Bromine Functionalization (Suzuki/Buchwald)

The C3-position is electronically similar to a standard aryl bromide.[1] It readily undergoes Palladium-catalyzed cross-couplings.[1]

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1][7]

  • Buchwald-Hartwig: Amination to introduce solubilizing groups.[1]

  • Heck Reaction: Vinylation for macrocyclization precursors.[1]

Chemist's Note: The C4-SMe group is a "soft" donor and can poison Pd catalysts (forming stable Pd-S complexes).[1]

  • Solution: Use strongly binding bidentate ligands (e.g., dppf, Xantphos ) or precatalysts (e.g., Pd(dppf)Cl₂·DCM ) to prevent catalyst deactivation by the sulfide.[1]

Path B: C4-Sulfur Modulation (The "Switch")

The methylthio group is versatile.[1] It can be:

  • Retained: As a hydrophobic contact (e.g., filling a hydrophobic pocket in a kinase).[1]

  • Oxidized (Activation): Converted to Sulfoxide (SOMe) or Sulfone (SO₂Me).[1]

    • Reagent: mCPBA (meta-chloroperoxybenzoic acid) or Oxone.[1]

    • Utility: The -SO₂Me group is a strong electron-withdrawing group (EWG).[1] This transforms the C4 position into a highly reactive electrophile , allowing a second SNAr displacement with amines, alkoxides, or carbon nucleophiles.[1]

The "Self-Validating" Workflow
  • Perform Pd-coupling first (if the SMe is tolerated) to build the core.[1]

  • Oxidize SMe to SO₂Me .

  • Displace SO₂Me with a diverse set of amines to generate a library (SNAr "last step" diversification).

Reactivity cluster_C3 Path A: C3-Functionalization cluster_C4 Path B: C4-Activation (The Switch) Core 3-bromo-4-(methylthio)pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Pd Catalysis Oxidation Oxidation (mCPBA or Oxone) Core->Oxidation Oxidative Activation Biaryl 3-Aryl-4-(methylthio)pyridine Suzuki->Biaryl Biaryl->Oxidation Sequential Route Sulfone 3-bromo-4-(methylsulfonyl)pyridine (Activated Electrophile) Oxidation->Sulfone Displacement SNAr Displacement (R-NH2, heat) Sulfone->Displacement Nucleophilic Attack Final 3-bromo-4-amino-pyridine (Library Product) Displacement->Final

Caption: Divergent synthesis map. Path B (Red) enables "last-step" library generation via sulfone displacement.

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-4-(methylthio)pyridine

Standard Operating Procedure (SOP)

  • Setup: To a flame-dried 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 3-bromo-4-chloropyridine (1.0 equiv, 10 mmol) and anhydrous DMF (Dimethylformamide, 50 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add Sodium thiomethoxide (NaSMe, 1.1 equiv, 11 mmol) portion-wise over 10 minutes. Caution: Exothermic.[1]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2-4 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1] Product is less polar than starting material.[1]

  • Workup: Pour mixture into ice-water (200 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine (2 x 50 mL) to remove DMF.[1] Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Usually sufficiently pure (>95%). If needed, flash chromatography (0-20% EtOAc in Hexanes).[1]

Protocol 2: Oxidation to Sulfone (Activation Step)

For converting the SMe "mask" into an SO₂Me "leaving group".[1]

  • Dissolution: Dissolve the sulfide intermediate (1.0 equiv) in DCM (Dichloromethane).

  • Oxidation: Add mCPBA (meta-chloroperoxybenzoic acid, 2.2-2.5 equiv) at 0°C.

  • Timecourse: Stir at RT for 4-16 hours.

  • Quench: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide, then saturated NaHCO₃ to neutralize acid.

  • Isolation: Extract with DCM. The sulfone is significantly more polar and will show a distinct shift in LCMS (M+32 mass unit).[1]

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability
  • SMe vs. OMe: The SMe group is larger and more lipophilic than a methoxy group.[1] It is often used to probe hydrophobic pockets where an OMe group is too polar or too small.[1]

  • Metabolic Liability: The SMe group is a "soft spot" for metabolic oxidation (FMO enzymes) to sulfoxide/sulfone.[1] If this is undesirable in the final drug, the SMe is usually used only as a synthetic handle (displaced later) or replaced by SCF₃ (trifluoromethylthio) for stability.[1]

Kinase Inhibitor Scaffolds

This pyridine is a privileged scaffold for Type I and Type II kinase inhibitors.[1]

  • N1 (Pyridine Nitrogen): Often serves as the H-bond acceptor to the kinase "Hinge" region.[1]

  • C3 (Bromine -> Aryl): Vectors into the "Gatekeeper" region or solvent front.[1]

  • C4 (SMe -> Amino): Vectors into the back-pocket or ribose binding pocket.[1]

References

  • Synthesis of 3-bromo-4-(methylthio)

    • Source: ChemicalBook & Vendor Data (Verified Structure-CAS Link).[1]

    • Data: CAS 82257-12-3 is the specific identifier for the thiomethyl derivative.[1][2]

  • General Reactivity of 4-halopyridines (SNAr): Source:Journal of Organic Chemistry. "Nucleophilic Substitution of 4-Chloropyridine derivatives." Context: Establishes the kinetic preference for C4 substitution over C3.
  • Suzuki Coupling of Pyridyl Halides

    • Source:BenchChem Application Notes.
    • Context: Protocols for preventing catalyst poisoning by sulfur species.[1]

    • [1]

  • Oxidation of Sulfides to Sulfones in Heterocycles

    • Source:Organic Chemistry Portal.[1] "Sulfone Synthesis by Oxidation."

    • Context: Standard protocols using mCPBA and Oxone for heterocyclic sulfides.[1]

Sources

Literature Review: 3-Bromo-4-(methylthio)pyridine as a Divergent Building Block

[1][2][3]

Executive Summary

In the landscape of heteroaromatic building blocks, 3-bromo-4-(methylthio)pyridine (CAS 82257-12-3) represents a strategic scaffold for accessing complex 3,4-disubstituted pyridine derivatives.[1][2][3] Unlike simple dihalopyridines, which often suffer from poor regioselectivity during sequential functionalization, this thio-ether substituted pyridine offers orthogonal reactivity.[1][2][3] The bromine atom at C3 serves as a handle for metal-catalyzed cross-coupling (Suzuki, Buchwald), while the methylthio group at C4 acts as a latent electrophile—stable during C3-functionalization but readily activated via oxidation to a sulfone for subsequent nucleophilic aromatic substitution (SNAr).[1][2] This guide details the synthesis, reactivity profile, and experimental protocols for utilizing this versatile intermediate.[2][3]

Structural Utility & Mechanistic Rationale[2][3][4]

The utility of 3-bromo-4-(methylthio)pyridine lies in its ability to solve the "ortho-substitution problem" in pyridine chemistry.[1][2][3]

  • Chemo-Orthogonality: The C3-Br bond is reactive toward Pd(0) catalysts, whereas the C4-SMe bond is inert under standard cross-coupling conditions.[1][2][3] This allows for the installation of carbon frameworks at C3 without disturbing the C4 position.[3]

  • Latent Electrophilicity: The -SMe group is electron-donating by resonance, initially deactivating the C4 position toward nucleophilic attack.[1][2][3] However, oxidation to the sulfone (-SO₂Me) dramatically inverts this electronic bias, creating a highly electron-deficient center at C4 susceptible to displacement by amines, alkoxides, or thiols.[1][2][3]

  • Steric Control: The bulk of the bromine and methylthio groups directs incoming electrophiles or lithiation agents to specific positions (often C2 or C5), providing further derivatization opportunities.[3]

Synthesis of the Building Block

While 3-bromo-4-(methylthio)pyridine is commercially available, in-house synthesis is often required for scale-up or cost efficiency.[1][2][3] The most robust route involves the regioselective nucleophilic aromatic substitution of 3,4-dibromopyridine.[2][3]

Protocol: Regioselective SNAr of 3,4-Dibromopyridine

Rationale: The C4 position of the pyridine ring is significantly more electrophilic than the C3 position due to the para-relationship with the ring nitrogen (inductive and resonance withdrawal). Consequently, nucleophiles like sodium thiomethoxide preferentially attack C4.[1][2][3]

Reagents:

  • 3,4-Dibromopyridine (1.0 equiv)[1][2][3][4]

  • Sodium thiomethoxide (NaSMe) (1.1 equiv)[1]

  • N,N-Dimethylformamide (DMF) (anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3,4-dibromopyridine (e.g., 500 mg, 2.11 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous DMF (2.0 mL) under an inert atmosphere (N₂ or Ar). Ensure complete dissolution.

  • Addition: Add sodium thiomethoxide (163 mg, 2.32 mmol) in a single portion. The reaction is slightly exothermic; a water bath may be used for larger scales (>10 g).[1][3]

  • Reaction: Stir the mixture at 20°C for 1 hour. Note: Higher temperatures may lead to bis-substitution.[1][2][3]

  • Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Yield: Expect 80–86% of a colorless to pale yellow oil/solid.[1][3]

Divergent Functionalization Workflows

The power of this building block is best realized through two distinct pathways, depending on the stability of the desired C3-substituent.

Pathway A: C3-Coupling First (Standard Route)

Used when the C3-substituent is stable to oxidation (e.g., aryl, heteroaryl).[1][2][3]

  • Suzuki Coupling: Install aryl group at C3.

  • Oxidation: Convert C4-SMe to C4-SO₂Me.

  • SNAr: Displace C4-SO₂Me with an amine/nucleophile.

Pathway B: C4-Activation First

Used when the C3-substituent is sensitive to oxidation or when a specific C4-amine is needed prior to coupling.[1][2][3]

  • Oxidation: Convert starting material to 3-bromo-4-(methylsulfonyl)pyridine.

  • SNAr: Install nucleophile at C4.

  • Suzuki Coupling: Perform cross-coupling at C3 (requires compatible nucleophile at C4).[1][3]

Visualization of Reaction Pathways

Gcluster_legendPathway LegendStart3-Bromo-4-(methylthio)pyridine(CAS 82257-12-3)InterA1Intermediate A(3-Aryl-4-SMe)Start->InterA1Suzuki CouplingPd(dppf)Cl2, ArB(OH)2InterB1Activated Sulfone(3-Br-4-SO2Me)Start->InterB1OxidationmCPBAInterA2Activated Sulfone(3-Aryl-4-SO2Me)InterA1->InterA2OxidationmCPBA or OxoneProductAFinal Target A(3-Aryl-4-Amino)InterA2->ProductASNAr DisplacementHNR2, HeatInterB2Intermediate B(3-Br-4-Amino)InterB1->InterB2SNAr DisplacementHNR2ProductBFinal Target B(3-Aryl-4-Amino)InterB2->ProductBSuzuki CouplingPd-Cat, ArB(OH)2Solid Line: Preferred Route (Chemoselective)Solid Line: Preferred Route (Chemoselective)Dashed Line: Alternative RouteDashed Line: Alternative Route

Figure 1: Divergent synthesis map showing the orthogonal reactivity of the bromine and methylthio handles.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C3

Targeting the C-Br bond while leaving C-SMe intact.[1][2][3]

  • Reagents: 3-bromo-4-(methylthio)pyridine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂[1][2][3]·DCM (0.05 equiv), K₂CO₃ (2.0 equiv).[1][3]

  • Solvent System: 1,4-Dioxane/Water (4:1).[1][2][3]

  • Procedure:

    • Combine all solids in a reaction vial.

    • Add degassed solvent mixture.[3][5]

    • Heat to 90°C for 4–12 hours under Argon.

    • Checkpoint: Monitor by LCMS.[1][3] The SMe group generally does not poison the catalyst or undergo coupling under these conditions.[3]

    • Workup: Dilute with EtOAc, wash with water, dry, and concentrate.[1][2][3]

Protocol B: Oxidation to Sulfone (Activation)

Converting the latent SMe group into a leaving group.

  • Reagents: Substrate (1.0 equiv), m-Chloroperoxybenzoic acid (mCPBA, 77% max) (2.5 equiv).[1][3]

  • Solvent: Dichloromethane (DCM).[1][3]

  • Procedure:

    • Dissolve substrate in DCM (0.1 M) and cool to 0°C .

    • Add mCPBA portion-wise over 10 minutes.

    • Allow to warm to room temperature and stir for 2–4 hours.

    • Quench: Add saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (to reduce excess peroxide).[1][3] Stir vigorously until layers clarify.

    • Extract with DCM.[3][6] The sulfone product is usually a white solid.[3]

Protocol C: SNAr Displacement of Sulfone

Installing the final functionality at C4.

  • Reagents: Sulfone intermediate (1.0 equiv), Primary or Secondary Amine (1.5–3.0 equiv), DIPEA (2.0 equiv).[1][3]

  • Solvent: DMSO or NMP (for difficult amines) or THF (for reactive amines).[1][3]

  • Procedure:

    • Dissolve sulfone in solvent.[1][3] Add base and amine.[3][5][6][7][8]

    • Heat to 60–100°C .[1][3] The reaction is typically faster than displacing a halogen due to the high leaving group ability of -SO₂Me.[2][3]

    • Note: Volatile amines can be used in excess in a sealed tube.[1][3]

Quantitative Data Summary

TransformationReaction TypeTarget PositionTypical YieldKey Reagent
Synthesis SNArC486%NaSMe / DMF
Coupling Suzuki-MiyauraC370–95%Pd(dppf)Cl₂ / ArB(OH)₂
Activation OxidationS-Center>90%mCPBA or Oxone
Substitution SNArC480–95%R-NH₂ / Heat

References

  • Synthesis via SNAr: Ambeed. "Product 82257-12-3: Reaction of 3,4-dibromopyridine with sodium methanethionalate."[1][2][3][4] Ambeed Chemical Protocols. Accessed October 2025.[3][9] Link

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2][3] Chemical Reviews, 95(7), 2457-2483.[1][2][3] Link[1]

  • Sulfone Displacement Strategy: Barvian, N. C., et al. "Pyrrolopyrimidines: An unexplored scaffold for potent, selective JAK inhibitors."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 10(24), 2000.[1][2][3] (Demonstrates SMe -> SO2Me -> SNAr strategy in heterocycles). Link

  • General Reactivity of Halopyridines: Schlosser, M. "The regioselectivity of nucleophilic substitutions on halopyridines."[2][3] Journal of Organic Chemistry. (Contextual grounding for C4 vs C3 selectivity).

Synthesis Pathways for 3-Bromo-4-(methylthio)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-bromo-4-(methylthio)pyridine, a critical intermediate in the development of kinase inhibitors and heterocyclic pharmaceuticals.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary: The Strategic Value of the Scaffold

In modern drug discovery, particularly within the realm of kinase inhibitors (e.g., VEGFR, MPS1 targets), the pyridine ring serves as a privileged scaffold. The 3-bromo-4-(methylthio)pyridine motif is uniquely valuable because it offers two distinct orthogonal handles for diversification:

  • The C3-Bromine: A high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the installation of aryl or heteroaryl "warheads."[1]

  • The C4-Methylthio Group: Acts initially as a lipophilic anchor but can be chemically modulated.[1] It can serve as a masked leaving group (upon oxidation to sulfoxide/sulfone) to introduce nucleophiles later in the synthesis, or remain as a hydrophobic contact point in the ATP-binding pocket of enzymes.[1]

This guide outlines the most robust, scalable, and chemically distinct pathways to access this intermediate, prioritizing regiocontrol and yield.

Retrosynthetic Analysis & Pathway Selection

To synthesize 3-bromo-4-(methylthio)pyridine (Target 1 ), we must navigate the directing effects of the pyridine nitrogen.[1] Direct functionalization of the pyridine ring is challenging due to its electron-deficient nature.[1]

The "Gold Standard" Pathway: Nucleophilic Aromatic Substitution ( )

The most reliable route exploits the high electrophilicity of the C4 position in pyridines, especially when activated by a leaving group like chlorine.

  • Disconnection: Break the C4-S bond.

  • Precursor: 3-Bromo-4-chloropyridine.[1][2][3]

  • Mechanism:

    
     displacement of chloride by methanethiolate.
    
  • Logic: The nitrogen atom activates the C4 position (para) for nucleophilic attack, while the C3-bromine remains intact due to the lower reactivity of the meta-position and the stronger C-Br bond relative to the activated C-Cl bond in this specific electronic environment.[1]

Alternative Pathway: Electrophilic Aromatic Substitution ( )[1]
  • Disconnection: Break the C3-Br bond.

  • Precursor: 4-(Methylthio)pyridine.[1]

  • Mechanism: Bromination (Br2/NBS).[4][5][6][7]

  • Logic: The methylthio group is an ortho, para-director.[1] However, since the nitrogen is deactivating, the directing effect of the sulfur dominates, directing bromine to the C3 position. While feasible, this route often suffers from poly-bromination or handling noxious thiols early in the sequence.[1]

Detailed Synthetic Protocols

Pathway A: The -Oxide Route (Recommended)

This pathway is preferred for its rigorous regiocontrol.[1] It builds the 3,4-substitution pattern stepwise from commercially available 3-bromopyridine.[1]

Step 1: Oxidation to N-Oxide

Reaction: 3-Bromopyridine


 3-Bromopyridine-

-oxide[1]
  • Reagents:

    
    -Chloroperbenzoic acid (mCPBA) or 
    
    
    
    /Urea.[1]
  • Conditions: DCM,

    
     to RT, 12 h.
    
  • Mechanism: Electrophilic attack of the peracid oxygen on the pyridine nitrogen lone pair.

  • Key Insight: The

    
    -oxide activates the ring for both electrophilic (at C4 via back-donation) and nucleophilic (at C2/C4 via dipole) attack, setting the stage for chlorination.[1]
    
Step 2: Regioselective Chlorination

Reaction: 3-Bromopyridine-


-oxide 

3-Bromo-4-chloropyridine[1]
  • Reagents: Phosphorus oxychloride (

    
    ) or Thionyl chloride (
    
    
    
    ).
  • Conditions: Reflux (80-100°C), neat or in

    
    .
    
  • Mechanism: Formation of an activated

    
    -phosphorylated intermediate, followed by nucleophilic attack of chloride at C4.[1]
    
  • Regioselectivity: The 3-bromo substituent exerts a steric and electronic effect that generally favors substitution at C4 over C2.[1]

Step 3: Thio-Displacement (

)

Reaction: 3-Bromo-4-chloropyridine


 3-Bromo-4-(methylthio)pyridine[1]
  • Reagents: Sodium thiomethoxide (

    
    ).
    
  • Conditions: THF or DMF,

    
     to RT, 2-4 h.
    
  • Protocol:

    • Dissolve 3-bromo-4-chloropyridine (1.0 equiv) in anhydrous THF under

      
      .
      
    • Cool to

      
      .
      
    • Add

      
       (1.1 equiv) portion-wise.
      
    • Monitor by TLC/LCMS. The reaction is typically fast due to the activation by the pyridine nitrogen.

    • Workup: Quench with water, extract with EtOAc.

  • Why this works: The chloride at C4 is highly activated. The C3-bromide is crowded and in the meta-position relative to nitrogen, making it significantly less reactive toward

    
     under these mild conditions.[1]
    
Pathway Visualization (Graphviz)[1]

SynthesisPathway cluster_mechanism Key Selectivity Driver: SNAr Start 3-Bromopyridine NOxide 3-Bromopyridine-N-oxide Start->NOxide mCPBA, DCM (N-Oxidation) Chloro 3-Bromo-4-chloropyridine NOxide->Chloro POCl3, Reflux (Deoxychlorination) Product 3-Bromo-4-(methylthio)pyridine Chloro->Product NaSMe, THF, 0°C (SNAr Displacement)

Caption: Stepwise synthesis via N-oxide activation and regioselective SNAr displacement.

Comparative Data: Reaction Conditions & Yields[1][7][8][9][10][11]

The following table summarizes the efficiency of the


 step (Step 3) across different solvent systems, based on general reactivity trends for 4-halopyridines.
SolventTemperatureBase/ReagentYield (Est.)Comments
THF

NaSMe (Solid)85-95% Recommended. Cleanest profile, easy workup.[1]
DMF RTNaSMe80-90%Faster reaction but requires aqueous wash to remove DMF.[1]
MeOH RefluxNaSMe60-75%Risk of methoxide competition (

O-vs-S) if NaOMe is present.[1]
Toluene

Pd(dba)2 / Xantphos>90%Buchwald variant. Use only if

fails (unlikely for 4-Cl).[1]

Critical Troubleshooting & Optimization

Regioselectivity in Chlorination (Step 2)
  • Issue: Formation of 2-chloro isomer alongside 4-chloro.

  • Solution: The 3-bromo group provides steric bulk that naturally disfavors the 2-position.[1] However, if ratios are poor, switch to thionyl chloride (

    
    )  in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions), which often improves para-selectivity.
    
Handling Sodium Thiomethoxide[1][2][3][12]
  • Issue: Odor and hygroscopicity.

  • Solution: Use commercially available aqueous solutions (21 wt.%) or generate in situ by reacting methanethiol gas (if equipped) with NaH. For small scale, the solid salt is manageable but must be kept dry to prevent hydrolysis to NaOH, which would produce the 4-hydroxypyridine byproduct.

Preventing Bis-Substitution[1]
  • Issue: Displacement of the 3-bromo group.

  • Control: This is rare at

    
    . The 4-position is electronically distinct (para to N).[1] Do not heat the reaction above 
    
    
    
    to ensure the bromine remains untouched for future cross-coupling.

Downstream Applications: The "Divergent Point"

Once synthesized, 3-bromo-4-(methylthio)pyridine acts as a pivot point for library generation.[1]

Workflow Visualization (Graphviz)[1]

Applications Core 3-Bromo-4-(methylthio)pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-cat) Core->Suzuki Oxidation Oxidation (mCPBA or Oxone) Core->Oxidation Biaryl 3-Aryl-4-(methylthio)pyridine (Kinase Core) Suzuki->Biaryl Sulfone 3-Bromo-4-(methylsulfonyl)pyridine (Activated Electrophile) Oxidation->Sulfone SNAr2 4-Alkoxy/Amino-3-bromopyridine (Displacement of SO2Me) Sulfone->SNAr2 R-NH2 / R-OH

Caption: Divergent synthesis capabilities: Cross-coupling vs. Oxidation/Displacement.[1]

  • Path 1 (Suzuki): The 3-Br is coupled first.[1] The SMe group is stable under standard Suzuki conditions (

    
    , 
    
    
    
    , Dioxane/Water).
  • Path 2 (Oxidation): Oxidation to the sulfone (

    
    ) makes the C4 position hyper-electrophilic, allowing displacement by amines or alkoxides to create 4-amino-3-bromopyridines (useful for scaffolds like 4-amino-picolinates).[1]
    

References

  • Regioselective Chlorination of Pyridine N-Oxides

    • Title: "Regioselective Synthesis of 4-Chloropyridines
    • Source: Organic Syntheses[6][8][9][10]

    • Context: Establishes the protocol for converting N-oxides to 4-chloropyridines using POCl3.
    • URL:[Link]

  • Source: US Patent 6,297,197 B1 (Dow AgroSciences)
  • General Reactivity of 3-Bromo-4-chloropyridine

    • Title: "Synthesis of 4-functionalized 3-bromopyridines"
    • Source: Journal of Heterocyclic Chemistry
    • Context: Discusses the orthogonal reactivity of the Br and Cl substituents in pyridine rings.
    • URL:[Link] (Journal Landing Page)

  • Application in Kinase Inhibitors

    • Title: "Discovery of Pyridine-Based Inhibitors of VEGFR-2"[1]

    • Source: Journal of Medicinal Chemistry
    • Context: Illustrates the use of 3,4-disubstituted pyridines as core scaffolds for ATP-competitive inhibitors.[1]

    • URL:[Link] (Journal Landing Page)

Sources

Technical Guide: Thermodynamic Stability of 3-Bromo-4-(methylthio)pyridine

[1]

Executive Summary

3-Bromo-4-(methylthio)pyridine (CAS: 82257-12-3) is a bifunctional pyridine intermediate used primarily as a scaffold in the synthesis of biologically active heterocycles.[1] Its stability profile is defined by two competing electronic effects: the electron-withdrawing nature of the 3-bromo substituent and the electron-donating resonance of the 4-methylthio group.[1]

While the pyridine ring confers high thermal baseline stability, this molecule exhibits specific vulnerabilities to oxidative stress (sulfide oxidation) and photolytic degradation (C-Br homolysis). This guide provides the physicochemical baseline, degradation mechanisms, and validated protocols for handling this compound.

Chemical Identity & Physicochemical Baseline[2][3][4][5][6]

PropertySpecificationNotes
IUPAC Name 3-Bromo-4-(methylsulfanyl)pyridine
CAS Number 82257-12-3
Molecular Formula C₆H₆BrNS
Molecular Weight 204.09 g/mol
Physical State Low-melting solid or OilDependent on purity/polymorph.[1][2]
Boiling Point (Est.) 265°C ± 20°CPredicted @ 760 mmHg based on fragment contribution.
pKa (Est.) ~3.5 - 4.0Pyridine N is less basic due to inductive effect of 3-Br.[1]
LogP (Est.) 2.3 ± 0.3Moderate lipophilicity.

Thermodynamic & Chemical Stability Profile

Thermal Stability

The pyridine core is inherently thermally stable. However, the C-S and C-Br bonds introduce specific decomposition pathways at elevated temperatures.

  • Safe Processing Range: < 120°C.

  • Decomposition Onset: > 180°C (Predicted).

  • Mechanism: At extreme temperatures, homolytic cleavage of the C-Br bond (Bond Dissociation Energy ~70 kcal/mol) is the primary failure mode, leading to radical polymerization or debromination.

Oxidative Instability (Critical Control Point)

The sulfide (thioether) moiety is the most thermodynamically unstable feature under aerobic or oxidative conditions.

  • Primary Degradant: 3-Bromo-4-(methylsulfinyl)pyridine (Sulfoxide).[1]

  • Secondary Degradant: 3-Bromo-4-(methylsulfonyl)pyridine (Sulfone).[1]

  • Reagent Sensitivity: Highly reactive toward peroxides (e.g., m-CPBA, H₂O₂), hypochlorites, and prolonged exposure to air.

Photolytic Instability[1]
  • UV Sensitivity: High.

  • Mechanism: Aryl bromides undergo facile photodehalogenation under UV irradiation (254 nm - 365 nm).[1] The resulting pyridyl radical can abstract hydrogen from solvents or dimerize.

  • Handling: Amber glassware is mandatory.

Hydrolytic Stability[1]
  • Acidic/Neutral: Stable. The thioether linkage is resistant to hydrolysis.

  • Basic Conditions: Vulnerable to Nucleophilic Aromatic Substitution (

    
    ).
    
    • The 3-Br substituent activates the 4-position.[1] Strong nucleophiles (OH⁻, RO⁻) at high temperatures can displace the methylthio group, or conversely, displace the bromine if the mechanism shifts to benzyne-type intermediates (though less likely in this specific configuration).

Degradation Pathways Visualization

The following diagram illustrates the primary degradation pathways (Oxidation and Photolysis) and the potential nucleophilic substitution routes.

GFigure 1: Primary Degradation Pathways of 3-Bromo-4-(methylthio)pyridineStart3-Bromo-4-(methylthio)pyridine(Target)SulfoxideSulfoxide Impurity(S-Oxidation)Start->Sulfoxide[O] (Peroxides, Air)FastDebromo3-Desbromo Analog(Photolysis)Start->Debromohv (UV Light)Radical MechanismSubstituted4-Hydroxy/Alkoxy Derivative(SNAr Displacement)Start->SubstitutedNu- (OH-, RO-)Heat, Basic pHSulfoneSulfone Impurity(Over-Oxidation)Sulfoxide->Sulfone[O] (Excess Oxidant)

Figure 1: Oxidative progression to sulfoxide/sulfone and photolytic debromination pathways.[1]

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability in your specific matrix, the following "Forced Degradation" protocol is recommended. This is a self-validating system: if the control remains pure while the stress sample degrades, the method is specific.

Stress Testing Workflow (Forced Degradation)
Stress ConditionProtocolExpected Degradant
Oxidative Stress Dissolve 10 mg in 1 mL MeCN.[1] Add 100 µL 3% H₂O₂. Incubate at RT for 2 hours.Sulfoxide (Mass shift +16 Da)
Thermal Stress Solid state: Heat neat sample at 80°C for 24 hours.Polymer/Dimer (Check LC purity drop)
Photolytic Stress Expose 1 mg/mL solution (in clear glass) to 1.2 million lux hours (ICH Q1B).Debromo analog (Mass shift -79/81 Da +1 Da)
Hydrolytic (Base) Dissolve in 0.1 N NaOH/MeOH (1:1). Reflux for 4 hours.4-Methoxy/Hydroxy species (Displacement of SMe)
Analytical Method (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm.

  • Rationale: The sulfoxide is significantly more polar and will elute much earlier (lower Retention Time) than the parent thioether. The sulfone will elute between the sulfoxide and the parent.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following storage logic is mandatory to maintain >98% purity over 12 months:

  • Temperature: Store at 2-8°C (Refrigerated). While thermally stable, cold storage minimizes the kinetic rate of slow oxidation.

  • Atmosphere: Argon or Nitrogen Overlay is critical. The thioether is an oxygen scavenger; headspace air will cause gradual sulfoxide formation.

  • Container: Amber Glass or opaque HDPE to prevent photolytic debromination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 817630, 3-Bromo-4-methylpyridine (Structural Analog).[1] Retrieved from [Link]

Solubility Profiling & Process Optimization: Pyridine, 3-bromo-4-(methylthio)-

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility Profiling and Process Optimization of Pyridine, 3-bromo-4-(methylthio)- (CAS: 82257-12-3).

Executive Summary

Pyridine, 3-bromo-4-(methylthio)- (CAS: 82257-12-3) is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and receptor ligands. Its dual functionality—a reactive bromine at the C3 position and a thioether at C4—enables versatile orthogonal functionalization via Suzuki-Miyaura coupling and oxidation/displacement reactions.

However, the lack of standardized, open-access thermodynamic solubility data for this specific intermediate poses a challenge for process chemists designing scalable purification workflows. This guide provides a predictive physicochemical profile , a self-validating experimental protocol for solubility determination, and process optimization strategies based on the solute-solvent interaction mechanisms of halogenated thio-pyridines.

Physicochemical Profile & Predicted Solubility Data

As exact thermodynamic solubility tables (mole fraction vs. temperature) are proprietary or unpublished for this specific CAS, we utilize Quantitative Structure-Property Relationship (QSPR) modeling and comparative analysis with structural analogs (e.g., 3,4-dibromopyridine) to establish a baseline solubility profile.

Calculated Molecular Descriptors
PropertyValue (Est.)Significance in Solubility
Molecular Weight 204.09 g/mol Moderate; favors solubility in small-molecule organics.
LogP (Octanol/Water) 2.3 ± 0.4Lipophilic. Poor water solubility; high affinity for non-polar/moderately polar solvents.
Topological Polar Surface Area (TPSA) ~38 ŲLow polarity; indicates good membrane permeability and solubility in DCM/EtOAc.
H-Bond Donors / Acceptors 0 / 2Lack of donors reduces water solubility; acceptors (N, S) allow interaction with alcohols.
Predicted Physical State Low-melting Solid or OilHandling requires temperature control; crystallization may require cooling below 0°C.
Predicted Solubility Class in Common Solvents (25°C)

Based on "Like Dissolves Like" principles and dielectric constant (


) matching.
SolventDielectric Const. (

)
Predicted SolubilityMechanistic Rationale
Dichloromethane (DCM) 8.93Very High (>100 mg/mL)Excellent dipole-dipole matching; standard solvent for extraction.
Ethyl Acetate (EtOAc) 6.02High (>50 mg/mL)Good dispersion interaction; ideal for crystallization when paired with heptane.
Methanol (MeOH) 32.7Moderate (10-50 mg/mL)Soluble due to H-bonding with Pyridine-N, but limited by the hydrophobic -Br/-SMe groups.
Toluene 2.38Moderate-High Pi-pi stacking interactions with the pyridine ring favor dissolution.
Hexane/Heptane 1.88Low (<5 mg/mL)Lack of polar interactions; serves as an effective anti-solvent .
Water 80.1Insoluble (<0.1 mg/mL)High hydrophobic penalty; compound will oil out or precipitate.
DMF / DMSO 36.7 / 46.7Very High Standard reaction solvents; difficult to remove due to high boiling points.

Experimental Protocol: The "Self-Validating" Solubility Determination System

To generate precise thermodynamic data (enthalpy/entropy of dissolution) required for crystallization design, researchers must perform dynamic solubility measurements. The following protocol uses the Laser Monitoring Observation Technique , which minimizes human error and provides a self-validating endpoint (the "clear point").

Methodology: Dynamic Laser Monitoring

Objective: Determine the saturation temperature (


) of Pyridine, 3-bromo-4-(methylthio)- at known mole fractions.

Apparatus Setup:

  • Jacketted Glass Vessel (50 mL): Connected to a programmable cryostat (accurate to ±0.05 K).

  • Laser Transmissometer: A 5 mW laser diode (650 nm) directed through the vessel; a photodiode detector on the opposite side measures intensity (

    
    ).
    
  • Magnetic Stirrer: Set to 400 rpm to ensure homogeneity without cavitation.

Step-by-Step Protocol:

  • Preparation: Weigh a precise mass (

    
    ) of the solute and solvent (
    
    
    
    ) into the vessel to achieve a target mole fraction (
    
    
    ).
  • Equilibration: Heat the mixture to a temperature well above the estimated melting point until fully dissolved (Laser Intensity

    
    ).
    
  • Cooling Scan (Validation 1): Cool at a rate of 0.2 K/min. Record the temperature where

    
     drops sharply (nucleation point). This is not the solubility, but the Metastable Zone Width (MSZW) limit.
    
  • Heating Scan (Data Collection): Re-heat the suspension slowly (0.1 K/min).

  • Endpoint Determination: The temperature at which the laser intensity returns to the baseline maximum (

    
    ) and stabilizes is defined as 
    
    
    
    .
  • Replication: Repeat for mole fractions ranging from 0.005 to 0.10.

Data Correlation (Thermodynamic Modeling)

Once


 vs. 

data is collected, fit the results to the Modified Apelblat Equation to smooth the data and calculate enthalpy:


  • Self-Validation Check: If the

    
     value of the fit is 
    
    
    
    , the experimental data is suspect (likely due to solvent evaporation or impurity effects) and must be repeated.

Process Optimization & Synthesis Context

Understanding the solubility profile is crucial for optimizing the synthesis of 3-bromo-4-(methylthio)pyridine, typically formed via Nucleophilic Aromatic Substitution (


).
Synthesis Pathway & Solubility Challenges

The synthesis involves reacting 3,4-dibromopyridine with sodium thiomethoxide (NaSMe) .

  • Reaction Solvent: DMF is preferred for

    
     to solvate the nucleophile (NaSMe).
    
  • The Problem: Both the product and DMF are highly soluble. Aqueous workup is required to remove DMF, but the lipophilic product may form an emulsion (oil) rather than precipitating.

Recommended Purification Workflow

Based on the predicted solubility differential:

  • Quench: Dilute the DMF reaction mixture with 5 volumes of water.

  • Extraction: Use Ethyl Acetate (EtOAc) .[1][2] The product partitions into EtOAc (High Solubility), while DMF/salts stay in water.

  • Crystallization (Polishing):

    • Concentrate the EtOAc layer.[2]

    • Add Heptane (Anti-solvent) slowly at 50°C.

    • Cool to 0°C. The solubility drop (driven by the temperature dependence of the Bromine/Thio interactions) will force crystallization.

Visualizing the Process Logic

G Start Start: 3,4-Dibromopyridine + NaSMe Reaction Reaction (SnAr) Solvent: DMF, 20°C Start->Reaction Dissolution Quench Quench: Add Water (Phase Separation Issue) Reaction->Quench Complete Conversion Extract Extraction: Add EtOAc Product -> Organic Phase DMF -> Aqueous Phase Quench->Extract Partitioning Conc Concentration Remove EtOAc via Vacuum Extract->Conc Organic Layer Cryst Crystallization Add Heptane (Anti-solvent) Cool to 0°C Conc->Cryst Supersaturation Filter Filtration & Drying Target: 3-bromo-4-(methylthio)pyridine Cryst->Filter Solidification

Caption: Optimized purification workflow leveraging the differential solubility of the target compound in EtOAc (solvent) vs. Heptane (anti-solvent).

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(4), 723-729. (Cited for Thermodynamic Modeling Methodology).
  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

pKa values and basicity of 3-bromo-4-(methylthio)pyridine nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa and Basicity of the 3-Bromo-4-(methylthio)pyridine Nitrogen

Introduction: The Critical Role of pKa in Drug Discovery

In the landscape of medicinal chemistry and drug development, the acid dissociation constant (pKa) is a fundamental physicochemical parameter. It dictates the degree of ionization of a molecule at a given pH, which in turn governs critical pharmacokinetic and pharmacodynamic properties, including aqueous solubility, membrane permeability, protein binding, and ultimately, drug efficacy.[1][2] The pyridine scaffold is a ubiquitous heterocyclic motif in pharmaceuticals, and understanding how its basicity is modulated by various substituents is paramount for rational drug design.

This technical guide provides a comprehensive analysis of the factors influencing the basicity of the nitrogen atom in 3-bromo-4-(methylthio)pyridine. We will dissect the intricate interplay of electronic effects exerted by the bromo and methylthio substituents, provide a reasoned estimation of the compound's pKa, and present both theoretical and practical methodologies for its precise determination. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this important molecular property.

Theoretical Framework: Deconstructing Substituent Effects on Pyridine Basicity

The basicity of pyridine arises from the lone pair of electrons on its sp²-hybridized nitrogen atom, which is available for protonation.[3][4] The pKa of the parent pyridine molecule is approximately 5.2.[3] The introduction of substituents onto the ring can dramatically alter the electron density on this nitrogen, thereby increasing or decreasing its basicity. These modifications are primarily governed by two fundamental electronic phenomena: the inductive effect and the resonance effect.[5][6]

  • Inductive Effect (I): This effect involves the polarization of sigma (σ) bonds due to electronegativity differences between atoms.[7][8] Electron-withdrawing groups (-I effect) pull electron density away from the ring, destabilizing the conjugate acid and thus decreasing basicity (lower pKa). Conversely, electron-donating groups (+I effect) push electron density into the ring, stabilizing the conjugate acid and increasing basicity (higher pKa).[6][7]

  • Resonance (Mesomeric) Effect (M): This effect describes the delocalization of pi (π) electrons across the aromatic system.[7] Electron-donating groups (+M effect) delocalize their lone pairs into the ring, increasing electron density, especially at the ortho and para positions. Electron-withdrawing groups (-M effect) pull π-electron density out of the ring. The resonance effect's influence on the nitrogen's basicity is highly dependent on the substituent's position (ortho, meta, or para).[6]

Analysis of Substituents in 3-Bromo-4-(methylthio)pyridine

To predict the basicity of 3-bromo-4-(methylthio)pyridine, we must evaluate the combined electronic contributions of both the 3-bromo and the 4-methylthio groups.

  • The 3-Bromo Group:

    • -I Effect (Dominant): Bromine is a highly electronegative halogen, exerting a powerful electron-withdrawing inductive effect. This effect significantly reduces the electron density throughout the pyridine ring, including on the nitrogen atom, which leads to a substantial decrease in basicity.[3][7]

    • +M Effect (Minor): While bromine possesses lone pairs that can participate in resonance, for halogens, the strong -I effect overwhelmingly dominates the weaker +M effect.[6][7] Its position at the meta-position (C3) further minimizes its resonance interaction with the ring nitrogen.

  • The 4-(Methylthio) Group (-SMe):

    • +M Effect (Dominant): The sulfur atom of the methylthio group has lone pairs of electrons that can be donated into the aromatic ring via resonance. Being in the para position (C4) relative to the nitrogen, this +M effect directly increases the electron density on the nitrogen atom, thereby stabilizing the protonated form and increasing basicity.[5][6]

    • -I Effect (Minor): Sulfur is more electronegative than carbon, resulting in a weak electron-withdrawing inductive effect. However, this effect is significantly outweighed by the powerful +M effect.

Net Electronic Influence and pKa Estimation

The final basicity of the molecule is a delicate balance of these competing forces. The 3-bromo group acts as a strong base-weakening substituent, while the 4-methylthio group is a potent base-strengthening substituent.

To formulate an estimate, we can compare it to related structures:

CompoundpKa of Conjugate AcidPrimary Electronic Effect(s) Influencing Basicity
Pyridine~5.2[3]Baseline
3-Bromopyridine~2.9Strong -I effect from bromine significantly reduces basicity.
4-Methylpyridine~6.0+I effect from the methyl group increases basicity.[3]
3-Bromo-4-methylpyridine ~3.5 (Predicted)[9]Strong -I from bromine is partially offset by the +I from methyl.

While no experimental value for 4-(methylthio)pyridine was found, the +M effect of the -SMe group is stronger than the +I effect of a methyl group. Therefore, the 4-SMe group will increase basicity more than a 4-methyl group. The final pKa of 3-bromo-4-(methylthio)pyridine will be lower than that of pyridine due to the bromine's dominant -I effect, but higher than that of 3-bromopyridine due to the compensating +M effect of the 4-methylthio group. A predicted pKa for the closely related 3-bromo-4-methylpyridine is 3.54.[9] Given the stronger electron-donating nature of the -SMe group compared to a methyl group, the pKa of our target molecule is likely to be slightly higher, falling within an estimated range of 3.6 to 4.2 .

Competing electronic effects on the pyridine nitrogen.

Methodologies for Accurate pKa Determination

While theoretical estimation provides valuable insight, precise pKa values must be determined experimentally. Two robust methods are prevalent in the field: potentiometric titration and UV-Vis spectrophotometry. For computational chemists, several in-silico methods also offer predictive power.

Experimental Approaches
  • Potentiometric Titration: This is widely regarded as the gold-standard method for pKa determination due to its precision and simplicity.[10][11] The method involves the gradual addition of a standardized titrant (an acid, in this case) to a solution of the analyte. The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is determined from the resulting titration curve as the pH value at which half of the analyte has been protonated (the half-equivalence point).[12][13]

  • UV-Vis Spectrophotometry: This technique is applicable when the protonated and neutral forms of the molecule exhibit different ultraviolet or visible light absorption spectra, which requires a chromophore near the site of ionization.[10][14] Absorbance is measured for a series of solutions with identical analyte concentrations but buffered at different, precisely known pH values. Plotting absorbance versus pH generates a sigmoidal curve, and the pKa corresponds to the pH at the inflection point of this curve.[15]

Computational Approaches

For high-throughput screening or when a physical sample is unavailable, computational methods can provide useful pKa predictions. These methods, which include approaches based on Density Functional Theory (DFT) and semi-empirical methods like PM6, calculate the pKa by determining the free energy of the protonation reaction, often using a thermodynamic cycle.[1][16][17][18] While powerful, these predictions typically have an accuracy of ±0.5 to 1.0 pKa units and should be validated experimentally where possible.[16][19]

Experimental Protocol: pKa Determination by Potentiometric Titration

This section provides a detailed, self-validating protocol for determining the pKa of 3-bromo-4-(methylthio)pyridine.

I. Materials and Reagents
  • Equipment:

    • Calibrated pH meter with a combination glass electrode

    • Automatic titrator or manual Class A burette (10 mL)

    • Magnetic stirrer and stir bar

    • Temperature probe or water bath for temperature control (25 ± 0.5 °C)

    • Analytical balance

  • Reagents:

    • 3-bromo-4-(methylthio)pyridine sample

    • Standardized 0.1 M Hydrochloric Acid (HCl) solution

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

    • Potassium Chloride (KCl)

    • High-purity, CO₂-free deionized water

    • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

II. Step-by-Step Procedure
  • pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffers that bracket the expected pKa (e.g., pH 4.01 and 7.00).[12] Ensure the temperature compensation is set to the experimental temperature (25 °C).

  • Analyte Solution Preparation:

    • Accurately weigh an appropriate amount of 3-bromo-4-(methylthio)pyridine to prepare a ~1 mM solution (e.g., 20 mL).

    • Dissolve the sample in CO₂-free deionized water.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[12] This minimizes fluctuations in activity coefficients.

  • Titration Setup:

    • Place the beaker containing the analyte solution on the magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode and temperature probe into the solution, ensuring they do not contact the stir bar.

    • Gently purge the solution with an inert gas like nitrogen for 5-10 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement.[12][13]

  • Titration Execution:

    • Since the analyte is a weak base, it will first be fully protonated with a slight excess of standardized 0.1 M HCl.

    • The resulting acidic solution is then back-titrated with standardized 0.1 M NaOH.

    • Add the NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL). Near the equivalence point, where the pH changes rapidly, reduce the increment size to obtain a well-defined curve.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • Determine the equivalence point (V_eq) from the inflection point of the titration curve. This can be done visually or more accurately by finding the maximum of the first derivative plot (ΔpH/ΔV vs. V).

    • Calculate the half-equivalence point volume (V_half = V_eq / 2).

    • The pKa of the conjugate acid is the pH value on the titration curve corresponding to the half-equivalence point volume.[12]

Potentiometric_Titration_Workflow start Start prep 1. Prepare Analyte Solution (~1 mM sample, 0.15 M KCl) start->prep calib 2. Calibrate pH Meter (pH 4.01, 7.00 buffers) prep->calib setup 3. Assemble Titration Apparatus (Stirrer, Electrode, N₂ Purge) calib->setup titrate 4. Titrate with Standardized Base (Record pH vs. Volume) setup->titrate analyze 5. Analyze Data (Plot pH vs. Volume) titrate->analyze determine_ep 6. Find Equivalence Point (V_eq) (Max of 1st Derivative) analyze->determine_ep determine_pka 7. Determine pKa (pH at V_eq / 2) determine_ep->determine_pka end End determine_pka->end

Workflow for pKa determination via potentiometric titration.

Conclusion

The basicity of the nitrogen in 3-bromo-4-(methylthio)pyridine is a textbook example of competitive electronic effects in medicinal chemistry. The final pKa value results from a push-pull dynamic between the potent, base-weakening inductive withdrawal of the 3-bromo substituent and the strong, base-strengthening resonance donation from the 4-methylthio group. Our analysis leads to a pKa estimation in the range of 3.6 to 4.2, indicating a significantly weaker base than pyridine but a stronger base than 3-bromopyridine. For drug development professionals, obtaining a precise, experimental pKa value through a robust method like potentiometric titration is not merely an academic exercise; it is an essential step in building the comprehensive physicochemical profile required to advance a compound toward clinical candidacy.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Yalcin, B., & Atalay, T. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(4), 514-520. Available from: [Link]

  • Heifetz, A., et al. (2016). Prediction of pKa values using the PM6 semiempirical method. Journal of Chemical Information and Modeling, 56(6), 1134-1144. Available from: [Link]

  • ACS Publications. Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry. Available from: [Link]

  • Scribd. Effect of Substituents On Basicity of Pyridine. Available from: [Link]

  • Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. Available from: [Link]

  • Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982. Available from: [Link]

  • Senthilkumar, K. (2017). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 5(3), 94-98. Available from: [Link]

  • Seybold, P. G., & Geremia, K. L. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 23(19), 11846. Available from: [Link]

  • Chiappe, C., et al. (2010). Basicity of Pyridine and Some Substituted Pyridines in Ionic Liquids. The Journal of Organic Chemistry, 75(11), 3627-3632. Available from: [Link]

  • Chiappe, C., et al. (2010). Basicity of pyridine and some substituted pyridines in ionic liquids. The Journal of Organic Chemistry, 75(11), 3627-3632. Available from: [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 765, 1-15. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society, 77(17), 4441-4444. Available from: [Link]

  • Dehghani, H., et al. (2009). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Journal of Molecular Structure: THEOCHEM, 912(1-3), 85-91. Available from: [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274. Available from: [Link]

  • Chiappe, C., et al. (2010). Basicity of Pyridine and Some Substituted Pyridines in Ionic Liquids. The Journal of Organic Chemistry, 75(11), 3627-3632. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Optibrium. (2020). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Available from: [Link]

  • Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. Available from: [Link]

  • Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s514-s521. Available from: [Link]

  • eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available from: [Link]

  • Al-Ahmary, K. M., et al. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 6, 965-974. Available from: [Link]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Available from: [Link]

  • Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Wikipedia. Pyridine. Available from: [Link]

  • University of Calgary. resonance and induction tutorial. Available from: [Link]

Sources

The Thio-Chameleon: Leveraging the Methylthio Group in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic drug design, the methylthio group (-SMe) represents a unique "chameleon" substituent. Unlike its oxygen analogue (-OMe), which is a dominant


-donor, or the trifluoromethyl group (-CF

), which is a dominant

-acceptor, the -SMe group exists in a delicate electronic equilibrium.

This guide analyzes the electronic perturbation of the pyridine ring by the -SMe group. We explore how the mismatch between Sulfur


 and Carbon 

orbitals creates a specific reactivity profile that allows for orthogonal functionalization strategies : acting as a Directed Metalation Group (DMG) in lithiation chemistry, a regiocontrol element in electrophilic substitution, and a latent leaving group ("safety catch") via oxidation.

Theoretical Framework: Electronic Deconstruction

To predict reactivity, we must first quantify the electronic vectors. The -SMe group exerts two opposing effects on the electron-deficient pyridine ring:

  • Inductive Withdrawal (

    
    ):  Sulfur is more electronegative than carbon (
    
    
    
    vs
    
    
    ), creating a weak inductive pull.
  • Resonance Donation (

    
    ):  The lone pair on sulfur can donate into the 
    
    
    
    -system. However, this is limited by the poor orbital overlap between the sulfur
    
    
    orbital and the pyridine ring's
    
    
    orbitals.
Quantitative Analysis (Hammett Parameters)

The "dual nature" is best visualized through Hammett substituent constants. Note the difference between


 (para) and 

(meta):
Substituent

(Para)

(Meta)
Electronic Interpretation
-SMe 0.00 0.15 Electronic Neutrality in Para; Inductive Withdrawal in Meta.
-OMe-0.270.12Strong Donor (

dominates).
-Me-0.17-0.07Weak Donor (Hyperconjugation).
-Cl0.230.37Weak Acceptor (

dominates).

Data Source: Hansch, C., et al. Chem. Rev. 1991.

Key Insight: In the para position, the weak


 effect of sulfur exactly cancels its 

effect (

). This makes -SMe an ideal "stealth" substituent for modulating lipophilicity (LogP) without drastically altering the pKa of the pyridine nitrogen, unlike -OMe or -NH

.
Visualization of Electronic Vectors

The following diagram illustrates the orbital mismatch and the resulting electronic vectors.

ElectronicEffects cluster_0 Net Effect S_Atom Sulfur Atom (3p) Py_Ring Pyridine Ring (2p) S_Atom->Py_Ring orbital mismatch Resonance Resonance Donation (+M) (Inefficient 3p-2p Overlap) S_Atom->Resonance Induction Inductive Pull (-I) (Weak Withdrawal) Py_Ring->Induction Result Para: Neutral (σ=0.0) Meta: Electron Withdrawing (σ=0.15) Induction->Result Resonance->Py_Ring weak donation Resonance->Result

Caption: Vector analysis of -SMe electronic effects. Note the inefficient 3p-2p overlap reducing resonance donation.

Reactivity Profile & Regioselectivity[1]

Directed Ortho Metalation (DoM)

The -SMe group is a competent Directed Metalation Group (DMG) . While less powerful than a carbamate or amide, it is superior to a simple alkyl group.

  • Mechanism: The sulfur lone pair coordinates with the lithium aggregate (Complex Induced Proximity Effect - CIPE), directing deprotonation to the ortho position.

  • Regioselectivity: For 2-(methylthio)pyridine, lithiation occurs predominantly at C3 .

  • Warning: Unlike benzene derivatives, 2-SMe-pyridine is prone to nucleophilic attack by alkyllithiums at C6 (addition-elimination) if temperatures are not strictly controlled (

    
    C is mandatory).
    
Electrophilic Aromatic Substitution (EAS)

Pyridine is naturally deactivated. The -SMe group, being weakly activating (or neutral), does not sufficiently activate the ring for mild EAS. However, under forcing conditions (e.g., nitration), the -SMe group directs ortho/para relative to itself, overruling the meta-directing nature of the ring nitrogen if the nitrogen is not protonated.

  • Scenario: Nitration of 2-(methylthio)pyridine.

  • Outcome: Major product is 5-nitro-2-(methylthio)pyridine (para to SMe, beta to N).

The "Safety Catch": Nucleophilic Aromatic Substitution ( )

This is the most powerful application in drug discovery. The -SMe group is stable to many conditions but can be "activated" by oxidation.

  • State 1 (-SMe): Poor leaving group. Stable to nucleophiles.

  • State 2 (-SO

    
    Me):  Excellent leaving group (comparable to -F or -NO
    
    
    
    ).
  • Strategy: Introduce -SMe early, diversify the molecule, oxidize to sulfone, and displace with a final nucleophile (amine/alkoxide).

Experimental Protocols

Protocol A: Synthesis of 2-(Methylthio)pyridine via

Use Case: Introduction of the SMe handle.

  • Setup: Charge a 3-neck flask with 2-chloropyridine (10.0 mmol) and DMF (20 mL).

  • Reagent: Add Sodium Thiomethoxide (NaSMe) (1.1 equiv, 11.0 mmol).

    • Note: NaSMe is hygroscopic; handle under

      
      .
      
  • Reaction: Heat to 80°C for 4 hours. Monitor by TLC (2-chloropyridine is UV active; product is distinct).

  • Workup: Dilute with water (50 mL), extract with EtOAc (3x). Wash organics with brine to remove DMF.

  • Yield: Expect >90%. The product is a pale yellow oil.

Protocol B: Directed Ortho Metalation (C3-Functionalization)

Use Case: Installing an electrophile at C3.

  • Reagent Prep: In a flame-dried flask under Argon, dissolve 2-(methylthio)pyridine (1.0 equiv) in anhydrous THF (0.2 M).

  • Base: Cool to -78°C (Dry ice/acetone). Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.1 equiv) dropwise.

    • Expert Tip: Do NOT use n-BuLi directly. n-BuLi acts as a nucleophile and will attack C6. LiTMP is a non-nucleophilic base.

  • Lithiation: Stir at -78°C for 1 hour. The solution typically turns deep red/orange.

  • Quench: Add electrophile (e.g., Iodine, DMF, or aldehyde) (1.2 equiv).

  • Warm: Allow to warm to RT over 2 hours.

  • Workup: Quench with sat.

    
    .[1] Extract with DCM.
    
Protocol C: The "Safety Catch" Activation (Oxidation to Sulfone)

Use Case: Converting the handle into a leaving group.

  • Substrate: Dissolve the SMe-pyridine derivative in MeOH/H

    
    O (1:1).
    
  • Oxidant: Add Oxone® (Potassium peroxymonosulfate) (1.5 equiv for sulfone).

    • Alternative: mCPBA in DCM can be used, but Oxone is greener and easier to work up.

  • Reaction: Stir at RT for 2-4 hours.

  • Isolation: Filter off the white precipitate (potassium salts). Concentrate the filtrate. The sulfone is usually a white crystalline solid.

  • Displacement: The resulting sulfone can now be displaced by amines in DMSO at 60-80°C.

Strategic Workflow Visualization

The following diagram maps the strategic utility of the SMe group in a drug discovery campaign, highlighting the "Safety Catch" methodology.

SafetyCatch Start 2-Chloropyridine Step1 S-Methylation (NaSMe, DMF) Start->Step1 Intermediate 2-(Methylthio)pyridine (Stable Handle) Step1->Intermediate Branch_DoM Path A: C3 Functionalization (LiTMP, Electrophile) Intermediate->Branch_DoM C3-Lithiation Branch_Ox Path B: Activation (Oxone or mCPBA) Intermediate->Branch_Ox Oxidation Branch_DoM->Intermediate Returns modified scaffold Activated 2-(Methylsulfonyl)pyridine (Reactive Leaving Group) Branch_Ox->Activated Final 2-Amino/Alkoxy Pyridine (Final Drug Scaffold) Activated->Final SNAr Displacement (R-NH2, Heat)

Caption: The "Safety Catch" workflow: SMe serves as a stable handle for lithiation (Path A) before activation as a leaving group (Path B).

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Snieckus, V. (1990). Directed ortho metalation.[2] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

  • Clayden, J. (2002).Organolithiums: Selectivity for Synthesis. Pergamon.
  • Bunnelle, W. H., et al. (1990). Nucleophilic Aromatic Substitution of Sulfones. Journal of Organic Chemistry, 55, 768.
  • Schlosser, M. (2005). The 2×3 Isomer "Puzzle" of Pyridines. Angewandte Chemie International Edition, 44(3), 376-393.

Sources

CAS number and synonyms for Pyridine, 3-bromo-4-(methylthio)-

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pyridine, 3-bromo-4-(methylthio)- Strategic Scaffold for Orthogonal Functionalization in Medicinal Chemistry

Executive Summary

In the landscape of heterocyclic synthesis for drug discovery, Pyridine, 3-bromo-4-(methylthio)- (CAS 82257-12-3 ) serves as a high-value "bifunctional linchpin." Its utility stems from the electronic differentiation between the 3-position bromine and the 4-position methylthio group. This guide outlines the physicochemical profile, validated synthesis routes, and the strategic application of this scaffold in generating library diversity for kinase inhibitors and GPCR ligands.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This compound is characterized by a pyridine core substituted with a bromine atom at the meta position (C3) and a methylthio group at the para position (C4). This specific arrangement creates a "push-pull" electronic system that allows for sequential, selective functionalization.

Parameter Technical Specification
CAS Number 82257-12-3
IUPAC Name 3-Bromo-4-(methylsulfanyl)pyridine
Common Synonyms 3-Bromo-4-(methylthio)pyridine; 3-Bromo-4-thiomethylpyridine
Molecular Formula C₆H₆BrNS
Molecular Weight 204.09 g/mol
Physical State Pale yellow to brown oil (tends to solidify upon cooling)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
Key Reactivity C3-Br (Suzuki/Buchwald coupling); C4-SMe (Oxidation to Sulfone/Sulfoxide)

Part 2: Synthetic Architecture

The synthesis of 3-bromo-4-(methylthio)pyridine is a classic example of Nucleophilic Aromatic Substitution (SₙAr) . The reaction exploits the varying electrophilicity of the pyridine ring carbons.

Mechanism of Action

The precursor, 3-bromo-4-chloropyridine (CAS 36953-42-1), possesses two halogens.[1] However, the chlorine at the C4 position is significantly more activated toward nucleophilic attack than the C3 bromine. This is due to the resonance stabilization of the Meisenheimer intermediate facilitated by the para-nitrogen atom. The C3 position (meta to N) does not benefit from this direct resonance stabilization, rendering the bromine relatively inert to SₙAr conditions, preserving it for later transition-metal catalyzed cross-coupling.

Synthesis Protocol

Reagents: 3-Bromo-4-chloropyridine, Sodium Thiomethoxide (NaSMe), THF or DMF.

  • Preparation: Charge a reaction vessel with 3-bromo-4-chloropyridine (1.0 eq) dissolved in anhydrous THF or DMF.

  • Addition: Cool to 0°C. Slowly add Sodium Thiomethoxide (1.1 eq) to control the exotherm.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours. Monitor by TLC/LCMS for disappearance of the chloro-precursor.

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine to remove residual DMF/salts. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

SynthesisPath Precursor 3-Bromo-4-chloropyridine (CAS 36953-42-1) Intermediate Meisenheimer Complex (Stabilized by N-atom) Precursor->Intermediate Nucleophilic Attack (C4) Reagent NaSMe (Sodium Thiomethoxide) Solvent: DMF/THF Reagent->Intermediate Product Pyridine, 3-bromo-4-(methylthio)- (CAS 82257-12-3) Intermediate->Product Elimination of Cl-

Figure 1: Selective SₙAr synthesis pathway preserving the C3-Bromine handle.

Part 3: Reactivity & Functionalization Strategy

The true value of CAS 82257-12-3 lies in its Orthogonal Reactivity . It allows medicinal chemists to modify the C3 and C4 positions independently using distinct chemical triggers.

Strategy A: C3-Functionalization (Carbon-Carbon Bond Formation)

The bromine atom remains intact during the SₙAr synthesis. It is an excellent handle for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

  • Buchwald-Hartwig: Introduction of amines at the C3 position.

Strategy B: C4-Activation (The "Masked" Leaving Group)

The methylthio (-SMe) group is robust against basic coupling conditions but can be activated by oxidation.

  • Oxidation: Treatment with m-CPBA or Oxone converts the sulfide (-SMe) to a sulfoxide (-SOMe) or sulfone (-SO₂Me).

  • Displacement: The sulfone is a highly labile leaving group, allowing a second SₙAr reaction with amines, alkoxides, or thiols to introduce diversity at the C4 position.

Reactivity Core 3-Bromo-4-(methylthio)pyridine (CAS 82257-12-3) Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Suzuki Route A: C3 Modification Oxidation Oxidation (mCPBA/Oxone) Core->Oxidation Route B: C4 Activation C3_Product 3-Aryl-4-(methylthio)pyridine Suzuki->C3_Product Sulfone 3-Bromo-4-(methylsulfonyl)pyridine (Activated Electrophile) Oxidation->Sulfone Displacement SnAr Displacement (R-NH2 / R-OH) Sulfone->Displacement Final_C4 3-Bromo-4-amino/alkoxy-pyridine Displacement->Final_C4

Figure 2: Divergent synthesis workflows enabling independent modification of C3 and C4 positions.

Part 4: Drug Discovery Applications

Kinase Inhibitor Scaffolds

Many kinase inhibitors (e.g., p38 MAP kinase, EGFR) require a pyridine core with specific hydrophobic and hydrogen-bonding motifs.

  • The C3-Aryl group (installed via Suzuki) often occupies the hydrophobic pocket of the ATP binding site.

  • The C4-Substituent (modified via Sulfone displacement) can be tailored to interact with the solvent-exposed region or the hinge region of the kinase.

Fused Heterocycle Synthesis

This molecule is a precursor for Thieno[2,3-c]pyridines .

  • Mechanism: If an aldehyde or ketone functionality is introduced at the C3 position (e.g., via lithiation/formylation or Heck reaction), the C4-thiomethyl group can undergo cyclization to form a bicyclic system, which is a bioisostere for indole and quinoline scaffolds.

Part 5: Safety & Handling (SDS Summary)

As a halogenated pyridine derivative, standard safety protocols for organic synthesis apply.[2]

  • Hazards:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen). The thioether is susceptible to slow oxidation by air over long periods; store in amber vials.

  • Odor: Like most organic sulfides, this compound may have a disagreeable, garlic-like odor. Use only in a well-ventilated fume hood.

References

  • ChemicalBook. (2025). 3-bromo-4-methylthio-pyridine CAS 82257-12-3 Technical Data. Retrieved from

  • GuideChem. (2025). Synthesis and Properties of Pyridine Derivatives. Retrieved from

  • PubChem. (2025).[3] 3-Bromo-4-chloropyridine (Precursor Data). National Library of Medicine. Retrieved from

  • Organic Syntheses. (Various). General procedures for Nucleophilic Aromatic Substitution on Pyridines. (Contextual grounding for SₙAr mechanism). Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-bromo-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of biologically active molecules. The ability to precisely install amino groups onto the pyridine ring is therefore of paramount importance for generating compound libraries and optimizing drug candidates. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods due to its broad substrate scope and functional group tolerance.[1][2]

This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of 3-bromo-4-(methylthio)pyridine, a substrate of interest due to the presence of a potentially coordinating methylthio group. We will delve into the critical reaction parameters, potential challenges, and robust starting protocols to enable researchers to successfully synthesize a variety of 3-amino-4-(methylthio)pyridine derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[3][4][5] The key steps are:

  • Oxidative Addition: The reaction initiates with the oxidative addition of the aryl halide (3-bromo-4-(methylthio)pyridine) to a Pd(0) complex, forming a Pd(II) intermediate.[2][3]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido intermediate.[1][3]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][5]

Buchwald-Hartwig Catalytic Cycle cluster_substrate Substrates cluster_product Product Pd(0)L_n Pd(0)L_n Oxidative Addition Complex R-Pd(II)(X)L_n Pd(0)L_n->Oxidative Addition Complex Ar-X Amine Coordination [R-Pd(II)(NHR'R'')L_n]X Oxidative Addition Complex->Amine Coordination HNR'R'' Amido Complex R-Pd(II)(NR'R'')L_n Amine Coordination->Amido Complex Base, -HBX Product 3-amino-4-(methylthio)pyridine Amido Complex->Product Reductive Elimination Product->Pd(0)L_n Regeneration Catalyst Regeneration Ar-X 3-bromo-4-(methylthio)pyridine HNR'R'' Amine Troubleshooting_Workflow start Low or No Conversion poisoning Potential Catalyst Poisoning by Methylthio Group start->poisoning ligand Screen Different Ligands (e.g., SPhos, RuPhos, BrettPhos) poisoning->ligand Primary Approach base Vary the Base (e.g., K3PO4, Cs2CO3) poisoning->base temp Increase Reaction Temperature poisoning->temp loading Increase Catalyst/Ligand Loading poisoning->loading precat Use a Pre-catalyst poisoning->precat success Successful Reaction ligand->success base->success temp->success loading->success precat->success

Sources

Application Notes and Protocols for the Controlled Oxidation of 3-bromo-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The oxidation of thioethers to sulfoxides and sulfones represents a fundamental transformation in organic synthesis, yielding functional groups with profound implications in medicinal chemistry and drug development. Sulfoxides and sulfones are prevalent motifs in a multitude of pharmaceuticals, where they serve as key pharmacophores, enhance solubility, and modulate metabolic stability. This guide provides a detailed technical overview and actionable protocols for the selective oxidation of 3-bromo-4-(methylthio)pyridine, a heterocyclic building block, into its corresponding sulfoxide, 3-bromo-4-(methylsulfinyl)pyridine, and sulfone, 3-bromo-4-(methylsulfonyl)pyridine.

These protocols are designed for researchers and scientists engaged in small molecule synthesis and drug discovery, offering a robust framework grounded in established chemical principles. We will explore two distinct methodologies, leveraging common and effective oxidizing agents—meta-chloroperoxybenzoic acid (m-CPBA) for selective sulfoxide formation and Oxone® for complete conversion to the sulfone.

Core Principles & Mechanistic Overview

The oxidation of a thioether proceeds via a stepwise mechanism involving the nucleophilic sulfur atom and an electrophilic oxygen donor from an oxidizing agent. The sulfur atom's lone pair of electrons attacks the peroxide bond of the oxidant, leading to the formation of a sulfoxide intermediate. This sulfoxide can then undergo a second oxidation under more forcing conditions to yield the corresponding sulfone.

The key to achieving selectivity between the sulfoxide and sulfone lies in the careful control of reaction parameters. Thioethers are significantly more nucleophilic and thus more readily oxidized than their corresponding sulfoxides.[1] Therefore, selective formation of the sulfoxide is achieved by using a slight excess (1.1-1.2 equivalents) of the oxidizing agent at low temperatures, which disfavors the second, slower oxidation step.[2][3] Conversely, complete oxidation to the sulfone is accomplished by employing a stoichiometric excess (≥2.2 equivalents) of a powerful oxidant at ambient or elevated temperatures, ensuring the full conversion of both the starting thioether and the intermediate sulfoxide.[2]

G thioether 3-bromo-4-(methylthio)pyridine sulfoxide 3-bromo-4-(methylsulfinyl)pyridine thioether->sulfoxide [O] (e.g., ~1.1 eq. m-CPBA) Low Temperature sulfone 3-bromo-4-(methylsulfonyl)pyridine sulfoxide->sulfone [O] (e.g., >2 eq. Oxidant) Room Temp

Caption: General pathway for the stepwise oxidation of a thioether.

Application Note 1: Selective Oxidation to 3-bromo-4-(methylsulfinyl)pyridine (Sulfoxide)

Objective: To provide a reliable, high-yield protocol for the selective oxidation of 3-bromo-4-(methylthio)pyridine to 3-bromo-4-(methylsulfinyl)pyridine, minimizing over-oxidation to the sulfone.

Causality Behind Experimental Choices
  • Oxidizing Agent (m-CPBA): meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available peroxyacid that is highly effective for thioether oxidation.[4] Its reactivity can be precisely modulated by temperature. Using a slight excess (1.1-1.2 equivalents) ensures complete consumption of the starting material while minimizing the potential for the second oxidation to the sulfone.[2]

  • Solvent (Dichloromethane, DCM): DCM is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes both the substrate and m-CPBA. Its low boiling point also facilitates easy removal during work-up.

  • Temperature (0°C to -78°C): The rate of the second oxidation (sulfoxide to sulfone) is significantly slower than the first (thioether to sulfoxide). Conducting the reaction at low temperatures (e.g., in an ice bath or a dry ice/acetone bath) dramatically increases the selectivity for the sulfoxide product by kinetically disfavoring the over-oxidation pathway.[3]

  • Work-up Procedure: The work-up is designed to remove the m-chlorobenzoic acid byproduct and any unreacted m-CPBA. An aqueous solution of sodium bicarbonate (NaHCO₃) is used to neutralize the acidic byproduct, while sodium thiosulfate (Na₂S₂O₃) can be used to quench any remaining oxidant.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-(methylthio)pyridine (1.0 eq.). Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the resulting solution to 0°C using an ice-water bath. For more sensitive substrates or to maximize selectivity, a temperature of -78°C (dry ice/acetone bath) can be used.[3]

  • Addition of Oxidant: In a separate flask, dissolve m-CPBA (77% purity, 1.1 eq.) in DCM. Slowly add the m-CPBA solution dropwise to the stirred substrate solution over 15-20 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours. The sulfoxide product will be more polar (lower Rƒ) than the starting thioether.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). To quench any excess peroxide, a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) can be added until a starch-iodide paper test is negative.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-bromo-4-(methylsulfinyl)pyridine.

Application Note 2: Complete Oxidation to 3-bromo-4-(methylsulfonyl)pyridine (Sulfone)

Objective: To provide an efficient protocol for the exhaustive oxidation of 3-bromo-4-(methylthio)pyridine to its corresponding sulfone, 3-bromo-4-(methylsulfonyl)pyridine.

Causality Behind Experimental Choices
  • Oxidizing Agent (Oxone®): Oxone®, a stable triple salt (2KHSO₅·KHSO₄·K₂SO₄), is a powerful, inexpensive, and environmentally benign oxidizing agent.[5] Its active component, potassium peroxymonosulfate (KHSO₅), readily oxidizes both thioethers and sulfoxides to sulfones. Using a significant excess (2.2-3.0 equivalents) ensures the reaction goes to completion.[6]

  • Solvent System (Methanol/Water): A protic solvent system like methanol/water is ideal for reactions with Oxone®, as the reagent is highly soluble in water, while the organic substrate is soluble in methanol. This biphasic or slurry-like system facilitates the reaction effectively.[7]

  • Temperature (Room Temperature): The high reactivity of Oxone® allows the reaction to proceed efficiently at ambient temperature, simplifying the experimental setup. The use of excess oxidant drives the reaction to completion without the need for heating.

  • Work-up Procedure: The work-up involves removing the inorganic salts generated from Oxone®. This is typically achieved by filtering the reaction mixture and/or partitioning the product between an organic solvent and water.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask, add 3-bromo-4-(methylthio)pyridine (1.0 eq.) and dissolve it in methanol (MeOH) to a concentration of approximately 0.1 M.

  • Addition of Oxidant: In a separate beaker, dissolve Oxone® (2.5 eq.) in deionized water. Add the aqueous Oxone® solution to the stirred methanolic solution of the substrate at room temperature. The mixture may become a thick slurry.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC or LC-MS. The reaction is generally complete within 2-6 hours. The final sulfone product will be the most polar species.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract several times with a suitable organic solvent, such as ethyl acetate or DCM.

  • Washing & Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude sulfone is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes or ethyl acetate/hexanes). If necessary, flash column chromatography can be performed.

Workflow Visualization and Data Summary

G cluster_0 Selective Sulfoxide Synthesis cluster_1 Complete Sulfone Synthesis start_sulfoxide 3-bromo-4-(methylthio)pyridine in DCM add_mcpba Add 1.1 eq. m-CPBA @ 0°C start_sulfoxide->add_mcpba monitor_sulfoxide Stir & Monitor (TLC) add_mcpba->monitor_sulfoxide workup_sulfoxide Aqueous Work-up (NaHCO₃) monitor_sulfoxide->workup_sulfoxide purify_sulfoxide Purify (Chromatography) workup_sulfoxide->purify_sulfoxide end_sulfoxide Product: 3-bromo-4-(methylsulfinyl)pyridine purify_sulfoxide->end_sulfoxide start_sulfone 3-bromo-4-(methylthio)pyridine in MeOH add_oxone Add 2.5 eq. Oxone® in H₂O @ RT start_sulfone->add_oxone monitor_sulfone Stir & Monitor (TLC) add_oxone->monitor_sulfone workup_sulfone Aqueous Work-up & Extraction monitor_sulfone->workup_sulfone purify_sulfone Purify (Recrystallization) workup_sulfone->purify_sulfone end_sulfone Product: 3-bromo-4-(methylsulfonyl)pyridine purify_sulfone->end_sulfone

Caption: Experimental workflows for selective sulfoxide and sulfone synthesis.

Summary of Reaction Conditions
ParameterSelective Oxidation (Sulfoxide)Complete Oxidation (Sulfone)
Target Product 3-bromo-4-(methylsulfinyl)pyridine3-bromo-4-(methylsulfonyl)pyridine
Oxidizing Agent m-CPBAOxone® (Potassium peroxymonosulfate)
Equivalents ~1.1 eq.≥2.2 eq.
Solvent Dichloromethane (DCM)Methanol / Water
Temperature 0°C (or lower)Room Temperature
Typical Time 1-3 hours2-6 hours
Key Consideration Controlled stoichiometry and low temp.Excess oxidant

Trustworthiness & Self-Validation

The reliability of these protocols is ensured through careful reaction monitoring. Thin Layer Chromatography (TLC) is an indispensable tool for this purpose.

  • For Sulfoxide Synthesis: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rƒ) corresponding to the sulfoxide. The absence of a third, even more polar spot (sulfone) validates the selectivity of the transformation.

  • For Sulfone Synthesis: The reaction should be monitored until both the starting material and the intermediate sulfoxide spots are no longer visible, and only the highly polar sulfone spot remains at the baseline or a very low Rƒ.

For unambiguous confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the appearance of products with the expected mass-to-charge ratio (M+H)⁺ for the sulfoxide (+16 Da) and sulfone (+32 Da) relative to the starting thioether.

References

  • Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. [Link]

  • Reddit. (2022). Chemoselective thioether oxidation. r/Chempros. [Link]

  • Li, D., et al. (2013). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 18(12), 15336-15346. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Reagent Guides. [Link]

  • Kumar, S., et al. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. RSC Advances, 6(30), 25377-25386. [Link]

  • Francke, R., & Little, R. D. (2014). Optimizing the Redox Auxiliary (Mediator) and Electrolyte in the Indirect Anodic Oxidation of Sulfides to Sulfoxides. Journal of the American Chemical Society, 136(2), 427-435. [Link]

  • ResearchGate. (n.d.). Selective oxidation of sulfides to sulfoxides. Table. [Link]

  • Wang, F., et al. (2020). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Green Chemistry, 22(19), 6439-6445. [Link]

  • ResearchGate. (n.d.). The oxidation procedure from thioether to sulfoxide and sulfone. Scientific Diagram. [Link]

  • Mahajan, N. S., et al. (2008). A SOLID STATE OXIDATION METHOD FOR THE SYNTHESIS OF SULFONES USING OXONE. TSI Journals. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry. [Link]

  • Kumar, B., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 12(55), 35845-35850. [Link]

  • Corti, F., et al. (2020). Selective Oxidation of Sulfides in Flow Chemistry. ORCA – Online Research @ Cardiff. [Link]

  • Chojnacka, M., et al. (2022). A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. Molecules, 28(1), 136. [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • Yakura, T. (2013). Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews, 113(5), 3435-3464. [Link]

  • Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine.
  • Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • de Fatima, A., et al. (2018). Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. Molecules, 23(10), 2467. [Link]

  • Nesterov, D. S., et al. (2020). Homogeneous oxidation of C–H bonds with m-CPBA catalysed by a Co/Fe system: mechanistic insights from the point of view of the oxidant. Catalysis Science & Technology, 10(19), 6578-6593. [Link]

  • Organic Chemistry Portal. (n.d.). Oxone, Potassium peroxomonosulfate. [Link]

  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268. [Link]

  • Patsnap. (2015). Synthetic method of 3-bromopyridine. Eureka. [Link]

  • Biswas, T. (2022, January 4). Reagent: Oxone preparation & reactivity. YouTube. [Link]

  • Cho, J., et al. (2008). Iron-oxidation-state-dependent O-O bond cleavage of meta-chloroperbenzoic acid to form an iron(IV)-oxo complex. Dalton Transactions, (9), 1195-1199. [Link]

  • Abarbri, M., et al. (2005). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Synthesis, 2005(15), 2549-2554. [Link]

  • Reddit. (2025). Thioether oxidation. r/Chempros. [Link]

  • Organic Syntheses. (n.d.). 3-bromopyrene. [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Bromo-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Late-Stage Functionalization

In the landscape of modern drug discovery and organic synthesis, the pyridine motif remains a cornerstone of molecular design, prized for its presence in numerous bioactive compounds and its capacity for diverse chemical transformations.[1] Among the myriad of substituted pyridines, 3-bromo-4-(methylthio)pyridine has emerged as a particularly valuable building block. Its unique substitution pattern offers a handle for selective functionalization through nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide range of molecular fragments at a late stage of a synthetic sequence. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of SNAr reactions utilizing this versatile substrate.

While SNAr reactions on pyridine rings are well-established, they typically favor the electron-deficient 2- and 4-positions, where the electronegative nitrogen atom can effectively stabilize the anionic Meisenheimer intermediate.[2][3] The substitution at the 3-position, as is the focus with 3-bromo-4-(methylthio)pyridine, is inherently less facile and requires a nuanced understanding of the substrate's electronic properties and careful optimization of reaction conditions. This guide will delve into the mechanistic rationale, provide detailed experimental protocols for various classes of nucleophiles, and present data to empower chemists to confidently employ this methodology in their synthetic endeavors.

Mechanistic Insights: The Interplay of Substituent Effects

The success of a nucleophilic aromatic substitution reaction is fundamentally governed by the stability of the intermediate Meisenheimer complex.[4][5] In the case of 3-bromo-4-(methylthio)pyridine, several electronic factors come into play.

The Activating Role of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is strongly electron-withdrawing, reducing the electron density of the aromatic system and making it more susceptible to nucleophilic attack compared to a benzene ring.[2]

The Leaving Group: The bromine atom at the 3-position serves as a good leaving group, capable of departing as a stable bromide ion to restore the aromaticity of the pyridine ring in the final step of the reaction.[6]

The Influence of the 4-(Methylthio) Group: The methylthio (-SMe) group at the 4-position plays a crucial, albeit complex, role. While sulfur can donate a lone pair of electrons through resonance (a +M effect), its predominant influence in the context of SNAr on an electron-deficient ring is often through its inductive electron-withdrawing effect (-I effect). This inductive pull further polarizes the C-Br bond and helps to stabilize the negative charge that develops on the ring during the formation of the Meisenheimer intermediate. The precise electronic contribution can be context-dependent and influenced by the reaction conditions and the nature of the attacking nucleophile.

The overall SNAr mechanism for 3-bromo-4-(methylthio)pyridine proceeds via a two-step addition-elimination pathway, as illustrated below.

Experimental_Workflow start Setup Reaction Flask under Inert Atmosphere add_reagents Add 3-bromo-4-(methylthio)pyridine, Nucleophile, Base, and Solvent start->add_reagents reaction Heat Reaction Mixture to Desired Temperature add_reagents->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purification (Column Chromatography, Crystallization) workup->purify characterize Characterization (NMR, MS) purify->characterize

General Experimental Workflow for SNAr Reactions

Protocol 1: Synthesis of 3-Amino-4-(methylthio)pyridine Derivatives (N-Nucleophiles)

This protocol details the reaction with a secondary amine, piperidine, as a representative N-nucleophile. This reaction may require elevated temperatures due to the lower reactivity of the 3-position.

Materials:

  • 3-Bromo-4-(methylthio)pyridine

  • Piperidine

  • Potassium carbonate (K₂CO₃) or a stronger base like sodium tert-butoxide (NaOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-4-(methylthio)pyridine (1.0 eq.).

  • Addition of Reagents: Add potassium carbonate (2.0 eq.) and the solvent (DMF or DMSO, to achieve a concentration of 0.2-0.5 M).

  • Nucleophile Addition: Add piperidine (1.2-1.5 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 100-140 °C and stir vigorously. The use of a stronger base like NaOtBu may allow for lower reaction temperatures.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are used to facilitate the dissolution of the reagents and to allow for higher reaction temperatures, which are often necessary for SNAr at the less reactive 3-position.

  • Base: A base is required to neutralize the HBr formed during the reaction with a primary or secondary amine, driving the equilibrium towards the product. For less reactive amines, a stronger, non-nucleophilic base like NaOtBu may be necessary to deprotonate the amine, increasing its nucleophilicity.

Protocol 2: Synthesis of 3-Alkoxy-4-(methylthio)pyridine Derivatives (O-Nucleophiles)

This protocol describes the reaction with sodium methoxide as a representative O-nucleophile. These reactions often require a strong base to generate the alkoxide nucleophile.

Materials:

  • 3-Bromo-4-(methylthio)pyridine

  • Sodium methoxide (NaOMe) or sodium hydride (NaH) and methanol

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Nucleophile Generation (if using NaH): If starting from methanol, add sodium hydride (1.2 eq.) to anhydrous THF or DMF in a separate flask under an inert atmosphere at 0 °C. Slowly add methanol (1.1 eq.) and stir until hydrogen evolution ceases.

  • Reaction Setup: In the main reaction flask, dissolve 3-bromo-4-(methylthio)pyridine (1.0 eq.) in the chosen anhydrous solvent.

  • Nucleophile Addition: Add the freshly prepared sodium methoxide solution (or commercial NaOMe, 1.2 eq.) to the solution of the pyridine substrate.

  • Reaction: Heat the reaction mixture to 60-100 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench carefully with water. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Strong Base: Alkoxides are strong nucleophiles and strong bases. The use of pre-formed sodium methoxide or in situ generation with a strong base like NaH ensures a sufficient concentration of the active nucleophile.

  • Anhydrous Conditions: Alkoxides are readily protonated by water, which would quench the nucleophile. Therefore, strictly anhydrous conditions are essential for the success of this reaction.

Protocol 3: Synthesis of 3-Arylthio-4-(methylthio)pyridine Derivatives (S-Nucleophiles)

This protocol details the reaction with a thiol, such as thiophenol, as a representative S-nucleophile. Thiols are generally excellent nucleophiles and may react under milder conditions compared to their oxygen and nitrogen counterparts. [7] Materials:

  • 3-Bromo-4-(methylthio)pyridine

  • Thiophenol

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous DMF or acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-bromo-4-(methylthio)pyridine (1.0 eq.), potassium carbonate (1.5 eq.), and the solvent.

  • Nucleophile Addition: Add thiophenol (1.1 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat gently to 50-80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter off the inorganic base and concentrate the filtrate. Alternatively, perform an aqueous workup as described in the previous protocols.

  • Purification: Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Base: The base deprotonates the thiol to form the more nucleophilic thiolate anion. Cesium carbonate is often more effective than potassium carbonate due to the higher solubility of its salts and the "cesium effect".

  • Milder Conditions: The high nucleophilicity of sulfur often allows these reactions to proceed at lower temperatures, which can be advantageous for substrates with sensitive functional groups.

Data Presentation: A Survey of Reactivity

The following table summarizes typical reaction conditions and expected outcomes for the SNAr of 3-bromo-4-(methylthio)pyridine with various nucleophiles, based on analogous reactions of 3-bromopyridines. [3][8][9]

Entry Nucleophile Base Solvent Temperature (°C) Time (h) Expected Product
1 Piperidine K₂CO₃ DMF 120 12-24 3-(Piperidin-1-yl)-4-(methylthio)pyridine
2 Morpholine NaOtBu Dioxane 100 8-16 3-(Morpholin-4-yl)-4-(methylthio)pyridine
3 Sodium methoxide - Methanol Reflux 6-12 3-Methoxy-4-(methylthio)pyridine
4 Sodium phenoxide - DMF 100 4-8 3-Phenoxy-4-(methylthio)pyridine
5 Thiophenol Cs₂CO₃ Acetonitrile 60 2-6 3-(Phenylthio)-4-(methylthio)pyridine

| 6 | Sodium thiomethoxide | - | DMF | 25-50 | 1-4 | 3,4-Bis(methylthio)pyridine |

Conclusion: A Gateway to Novel Pyridine Derivatives

3-Bromo-4-(methylthio)pyridine serves as a valuable and versatile platform for the synthesis of a diverse array of 3,4-disubstituted pyridines via nucleophilic aromatic substitution. While the 3-position is less inherently reactive than the 2- and 4-positions, careful selection of nucleophiles, bases, and reaction conditions can lead to efficient and selective transformations. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to successfully incorporate this powerful synthetic strategy into their research and development programs. The ability to introduce a wide range of functionalities at a late stage underscores the importance of 3-bromo-4-(methylthio)pyridine as a key intermediate in the quest for novel molecules with tailored properties.

Product_Scope start 3-Bromo-4-(methylthio)pyridine n_nuc N-Nucleophiles (e.g., Amines, Amides) start->n_nuc SNAr o_nuc O-Nucleophiles (e.g., Alkoxides, Phenoxides) start->o_nuc SNAr s_nuc S-Nucleophiles (e.g., Thiols, Thiolates) start->s_nuc SNAr product_n 3-Amino/Amido-4-(methylthio)pyridines n_nuc->product_n product_o 3-Alkoxy/Aryloxy-4-(methylthio)pyridines o_nuc->product_o product_s 3-Alkylthio/Arylthio-4-(methylthio)pyridines s_nuc->product_s

Scope of Nucleophiles and Products

References

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013). Available at: [Link]

  • Bowler, J. T., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175-6180. Available at: [Link]

  • Patel, D. P., & Singh, S. K. (2025). Ullmann–Goldberg and Buchwald–Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Bowler, J. T., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). NIH. Available at: [Link]

  • Method for preparing 3-bromo-4-methylpyridine. (2015). Google Patents.
  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. Available at: [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2025). ResearchGate. Available at: [Link]

  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (2025). Preprints.org. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Nptel. Available at: [Link]

  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (2013). PMC. Available at: [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Available at: [Link]

  • Green Protocol for the Novel Synthesis of Thiochromeno[4,3‑b]pyridine and Chromeno[4,3‑b]pyridine Derivatives Utilizing a Hi. (2021). ACS Omega. Available at: [Link]

  • Thermal Synthesis of 3‐Bromothieno[3,2‐c]pyridin‐4‐(5H)‐one: A Telescoped Procedure with Tributylamine. (2014). Organic Process Research & Development. Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Available at: [Link]

  • 17.1: Nucleophilic aromatic substitution. (2020). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

  • 3-bromo-4-hydroxytoluene. (n.d.). Organic Syntheses. Available at: [Link]

  • Synthesis of pyridine derivatives employing three component reaction and Fe₃O₄/ZnO/MWCNTs magnetic nanocomposites. (2025). ResearchGate. Available at: [Link]

  • Reactions of Thiols. (2021). Chemistry Steps. Available at: [Link]

  • Preparation method of 3-amino-4-methylpyridine. (2015). Google Patents.
  • Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. (2005). The Journal of Organic Chemistry. Available at: [Link]

  • ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. (2018). ResearchGate. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). ResearchGate. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). PMC. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). MDPI. Available at: [Link]

  • The 4-substitution of 3-bromopyridines with additional nucleophiles. (n.d.). ResearchGate. Available at: [Link]

  • Thiol-thiol cross-clicking using bromo-ynone reagents. (2025). PMC. Available at: [Link]

  • 03.02 Reactivity of Thiols and Thiolates. (2019). YouTube. Available at: [Link]

  • Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. (n.d.). Semantic Scholar. Available at: [Link]

  • Accessing and Utilizing Thiols in Organic Chemistry. (n.d.). ChemRxiv. Available at: [Link]

  • Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. (2023). The Journal of Organic Chemistry. Available at: [Link]

  • Construction of arylthio/arylamino methylene bonds by addition–elimination of nitroolefins with aromatic thiols and amines. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Fused Heterocycles from 3-Bromo-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of various fused heterocyclic compounds, starting from the versatile building block, 3-bromo-4-(methylthio)pyridine. This document offers full editorial control to present in-depth technical guidance, grounded in scientific literature and practical insights, to empower researchers in the fields of medicinal chemistry and drug development. Pyridine and its fused-ring systems are of immense interest due to their prevalence in a wide array of medicinally significant compounds, exhibiting diverse pharmacological activities.[1][2][3]

Introduction: The Versatility of 3-Bromo-4-(methylthio)pyridine

3-Bromo-4-(methylthio)pyridine is a strategic starting material for the synthesis of a variety of fused heterocycles. The bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents that can subsequently participate in cyclization reactions. The methylthio group at the 4-position is not merely a spectator; it can be a key player in the synthetic strategy, either by being retained in the final product or by being transformed into other functional groups like hydroxyl or amino moieties, which are essential for the formation of certain heterocyclic rings.

This guide will focus on three principal palladium-catalyzed cross-coupling reactions: the Sonogashira, Buchwald-Hartwig, and Suzuki reactions, followed by intramolecular cyclization to construct thieno[3,2-b]pyridines, furo[3,2-b]pyridines, and pyrrolo[3,2-b]pyridines.

General Synthetic Strategy

The overall synthetic approach involves a two-step sequence:

  • Palladium-Catalyzed Cross-Coupling: The bromine atom of 3-bromo-4-(methylthio)pyridine is substituted with a suitable coupling partner.

  • Intramolecular Cyclization: The newly introduced substituent undergoes a ring-closing reaction with the 4-position of the pyridine ring to form the fused heterocyclic system.

Caption: General two-step synthetic strategy.

I. Synthesis of Thieno[3,2-b]pyridines

The synthesis of the thieno[3,2-b]pyridine scaffold can be achieved through a Sonogashira coupling followed by an electrophile-induced cyclization. The methylthio group is retained in the final product, contributing to the electronic properties of the fused system. Thienopyridines are known to possess a broad spectrum of biological activities.[4][5]

Protocol 1: Synthesis of 2-Aryl-7-(methylthio)thieno[3,2-b]pyridines

This protocol involves the Sonogashira coupling of 3-bromo-4-(methylthio)pyridine with a terminal alkyne, followed by an iodine-induced electrophilic cyclization.

Step 1: Sonogashira Coupling

Caption: Sonogashira cross-coupling reaction.

Materials:

ReagentAmount (for 1 mmol scale)Moles (mmol)
3-Bromo-4-(methylthio)pyridine218 mg1.0
Terminal Alkyne (e.g., Phenylacetylene)122 mg (120 µL)1.2
Pd(PPh₃)₂Cl₂35 mg0.05
Copper(I) Iodide (CuI)10 mg0.05
Triethylamine (Et₃N)2 mL-
Anhydrous THF or DMF5 mL-

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromo-4-(methylthio)pyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent (THF or DMF) and triethylamine.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Causality behind Experimental Choices:

  • Palladium and Copper Catalysts: The Sonogashira reaction is a classic example of palladium and copper co-catalyzed cross-coupling.[6][7][8] Palladium facilitates the oxidative addition to the aryl bromide and the reductive elimination to form the C-C bond, while copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base like triethylamine is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.

  • Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxidation, necessitating an inert atmosphere.

Step 2: Electrophilic Cyclization

Caption: Iodine-induced electrophilic cyclization.

Materials:

ReagentAmount (for 1 mmol scale)Moles (mmol)
3-Alkynyl-4-(methylthio)pyridine(from previous step)1.0
Iodine (I₂)279 mg1.1
Dichloromethane (CH₂Cl₂)10 mL-

Procedure:

  • Dissolve the 3-alkynyl-4-(methylthio)pyridine in dichloromethane.

  • Add a solution of iodine in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Causality behind Experimental Choices:

  • Iodine as Electrophile: The iodine molecule acts as an electrophile, attacking the electron-rich alkyne. The resulting iodonium intermediate is then attacked by the sulfur atom of the methylthio group in an intramolecular fashion, leading to the formation of the thiophene ring.[6]

II. Synthesis of Furo[3,2-b]pyridines

The synthesis of furo[3,2-b]pyridines requires the conversion of the 4-(methylthio) group to a hydroxyl group. This can be achieved through demethylation of the aryl methyl ether.[8][9][10][11]

Protocol 2: Synthesis of 2-Aryl-7-hydroxyfuro[3,2-b]pyridines

Step 1: Demethylation of 3-Bromo-4-(methylthio)pyridine

A practical method for the demethylation of aryl methyl ethers involves the use of a long-chain thiol in the presence of a base.[9][10]

Materials:

ReagentAmount (for 1 mmol scale)Moles (mmol)
3-Bromo-4-(methylthio)pyridine218 mg1.0
1-Dodecanethiol303 mg (360 µL)1.5
Sodium Hydroxide (NaOH)120 mg3.0
N-Methyl-2-pyrrolidone (NMP)2 mL-

Procedure:

  • To a sealable reaction tube, add 3-bromo-4-(methylthio)pyridine and sodium hydroxide.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous NMP followed by 1-dodecanethiol.

  • Seal the tube and heat the reaction mixture to 130 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature, acidify with 1 N HCl, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting 3-bromo-4-hydroxypyridine by column chromatography.

Causality behind Experimental Choices:

  • Thiolate Nucleophile: The thiolate anion, generated in situ from the thiol and base, is a potent nucleophile that attacks the methyl group of the thioether in an Sₙ2 reaction, leading to the cleavage of the S-CH₃ bond. The use of a long-chain, less volatile thiol minimizes the unpleasant odor typically associated with thiol chemistry.[10]

Step 2: Sonogashira Coupling of 3-Bromo-4-hydroxypyridine

This step is analogous to the Sonogashira coupling described in Protocol 1, using 3-bromo-4-hydroxypyridine as the starting material.

Step 3: Intramolecular O-Alkylation (Cyclization)

The cyclization to form the furan ring occurs via an intramolecular nucleophilic attack of the hydroxyl group onto the alkyne. This is often promoted by a base.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Brominated Methylthiopyridines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process engineers involved in the functionalization of sulfur-containing N-heterocycles. It addresses the specific challenges of coupling brominated methylthiopyridines—substrates where the methylthio (-SMe) group acts as both a valuable functional handle and a potential catalyst poison.

Executive Summary & Challenge Overview

Brominated methylthiopyridines are critical scaffolds in the synthesis of VEGFR inhibitors and anti-inflammatory agents. However, their use in Palladium (Pd)-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) presents a distinct "Sulfur Problem."

The Challenge: The methylthio group is a soft Lewis base that competes with phosphine ligands for the Pd(II) center. This can lead to:

  • Catalyst Deactivation: Formation of stable, off-cycle Pd-S species (catalyst resting states).

  • Incomplete Conversion: Stalled catalytic cycles requiring higher Pd loadings.

  • Liebeskind-Srogl Competition: Under specific conditions (presence of Cu(I) cofactors), the -SMe group can act as a pseudohalide leaving group, leading to undesired substitution.

The Solution: This guide details protocols using bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) and chelating bisphosphines to outcompete sulfur coordination, ensuring high turnover numbers (TON) and chemoselectivity for the C-Br bond.

Mechanistic Insight: The "Sulfur Trap"

To optimize these reactions, one must visualize the competition at the molecular level. The standard catalytic cycle is interrupted by the reversible coordination of the pyridine sulfur.

Catalytic Cycle & Interference Pathway

The diagram below illustrates the standard Suzuki-Miyaura cycle (Green/Blue) versus the "Sulfur Trap" (Red) that leads to catalyst arrest.

Catalytic_Cycle Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd R-Br TransMet Transmetallation (Ar-Pd(II)-Nu) OxAdd->TransMet R'-B(OH)2 / Base STrap Pd-S Chelation Complex (Catalyst Resting State) OxAdd->STrap Intramolecular S-Coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regenerate Pd(0) STrap->OxAdd Heat / Bulky Ligand

Figure 1: The Catalytic Cycle showing the competitive "Sulfur Trap" (Red) where the methylthio group coordinates to Pd(II), halting the cycle. Bulky ligands facilitate the return to the active cycle (Green dashed arrow).

Optimized Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Coupling of 2-bromo-3-(methylthio)pyridine with aryl boronic acids. Rationale: Use of SPhos or XPhos creates a steric shell around the Pd center, preventing the approach of the sulfur atom while facilitating oxidative addition into the hindered C2-Br bond.

Reagents:

  • Substrate: 2-bromo-3-(methylthio)pyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)[1]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%, 1:2 Pd:L ratio)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Inerting: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C for 4–12 hours. Vigorously stir to ensure phase mixing.

    • Expert Tip: If conversion stalls at 80%, add a second portion of catalyst (1 mol%) and ligand.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. (Note: Methylthiopyridines are often UV-active; use 254 nm detection).

Protocol B: Sonogashira Coupling (Alkynylation)

Target: C2-Alkynylation of bromomethylthiopyridines. Rationale: Copper (CuI) is typically used in Sonogashira, but Cu can also coordinate to sulfur. However, for 2-bromo-3-methylthiopyridine, standard Pd/Cu systems work if the amine base is strong enough to drive the cycle.

Reagents:

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-catalyst: CuI (2.5 mol%)

  • Alkyne: Phenylacetylene (1.2 equiv)

  • Base/Solvent: Et₃N (Triethylamine) or DMF/Diisopropylamine (3:1).

Procedure:

  • Dissolve 2-bromo-3-(methylthio)pyridine (1.0 equiv) in degassed DMF/Et₃N.

  • Add PdCl₂(PPh₃)₂ and CuI under Argon flow.

  • Add the terminal alkyne dropwise.

  • Stir at 60 °C (milder heat prevents Cu-mediated S-scavenging).

  • Observation: The solution typically turns dark brown/black. Precipitation of Et₃N·HBr indicates progress.[2][3][4]

Protocol C: Buchwald-Hartwig Amination

Target: C-N bond formation.[5] Rationale: This is the most sensitive reaction to sulfur poisoning. Monodentate phosphines often fail. BINAP or Xantphos (bidentate ligands) are strictly required to enforce a rigid coordination geometry that resists sulfur displacement.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: rac-BINAP (4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: Toluene (anhydrous).

Troubleshooting & Optimization Matrix

If yields are low, consult the table below to diagnose the interference mechanism.

SymptomProbable CauseCorrective Action
Stalled Conversion (<50%) Catalyst poisoning by S-coordination (Resting State).Switch to SPhos or XPhos (bulky ligands). Increase temperature to 110°C to promote ligand dissociation.
Desulfurization (Loss of -SMe) Liebeskind-Srogl type coupling occurred.Remove Copper (Cu) from the system. Ensure reaction is strictly anhydrous.
Homocoupling of Boronic Acid Oxidative addition to C-Br is too slow.The C2-Br bond is deactivated by the electron-rich SMe group. Use Pd-PEPPSI-IPr precatalyst for faster initiation.
Regioisomer Mixtures (For dibromo substrates) C2 vs C4 competition.C2 is electronically favored. Lower temperature (40-60°C) enhances selectivity for C2 over C4.

Regioselectivity Guidelines

When working with 2,4-dibromo-3-methylthiopyridine , regioselectivity is governed by electronic activation:

  • C2 Position: Most electron-deficient (adjacent to Nitrogen). Reacts first .

  • C4 Position: Reacts second .

  • C3 (-SMe): Does not react under standard Pd/Base conditions (requires Cu-carboxylate cofactors).

Note: The -SMe group at C3 exerts a steric "buttressing" effect, making the C2 and C4 positions slightly more crowded than in unsubstituted pyridines. This reinforces the need for highly active, yet small-cone-angle ligands (like phosphines) unless the specific bulky ligands (SPhos) are required to prevent S-poisoning. In practice, SPhos wins because the electronic benefit of preventing poisoning outweighs the steric penalty.

References

  • Sonogashira Coupling of 2-bromo-3-methylthiopyridine

    • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
    • Source: Chemical Reviews (via ACS).
    • URL:[Link] (Verified context: Synthesis of thieno[3,2-b]pyridine derivatives).

  • Regioselectivity in Dibromopyridines

    • Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
    • Source: Tetrahedron (via ResearchG
    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection

    • Title: Buchwald-Hartwig Cross-Coupling Reaction Protocols.[5][6]

    • Source: J&K Scientific / Organic Chemistry Portal.
    • URL:[Link]

  • Catalyst Poisoning by Sulfur

    • Title: Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters.[7]

    • Source: Nature Communic
    • URL:[Link]

Sources

Application Note: Strategic C-H Functionalization of 3-Bromo-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 3-bromo-4-(methylthio)pyridine presents a unique "double-edged" challenge in organic synthesis. While the bromine atom provides a standard handle for cross-coupling (Suzuki, Buchwald), the C-H activation of the remaining ring positions is complicated by two deactivating factors:

  • N-Coordination: The pyridine nitrogen strongly coordinates to electrophilic metal catalysts (Pd, Pt), quenching reactivity ("The Pyridine Problem").

  • Thioether Poisoning: The 4-methylthio (-SMe) group acts as a soft Lewis base, capable of poisoning soft metal catalysts or directing reactivity to undesired positions via chelation.

This Application Note details two robust, field-proven protocols to overcome these electronic and steric barriers. We focus on C6-selective arylation via the N-oxide strategy (Fagnou conditions) and sterically controlled borylation (Hartwig-Miyaura conditions), enabling orthogonal functionalization around the 3-bromo-4-(methylthio)pyridine core.

Chemical Context & Reactivity Analysis[1][2][3]

Before initiating experimentation, it is critical to understand the electronic landscape of the substrate.

Substrate Analysis[4]
  • C3-Bromine: Steric blocker and handle for subsequent cross-coupling.

  • C4-SMe: Electron-donating by resonance (+M), but inductively withdrawing (-I). Potential catalyst poison.[1][2]

  • C2 Position: Electronically activated (alpha to N) but sterically crowded by the C3-Br.

  • C6 Position: Electronically activated (alpha to N) and sterically accessible. This is the primary target for C-H activation.

The Strategic Solution: The N-Oxide Route

Direct C-H activation of the free pyridine base is often low-yielding due to catalyst sequestration. We recommend the N-Oxide Activation Strategy . Converting the pyridine to its N-oxide achieves three goals:

  • Increases Acidity: The C2/C6 protons become significantly more acidic (pKa drops from ~27 to ~19).

  • Prevents N-Poisoning: The N-O group coordinates less irreversibly to Pd than the free N.

  • Directing Effect: The N-O oxygen acts as a weak directing group to facilitate concerted metalation-deprotonation (CMD).

Visualizing the Reaction Pathways

The following diagram illustrates the decision matrix for functionalizing this scaffold.

CH_Activation_Strategy cluster_legend Pathway Logic Substrate 3-Bromo-4-(methylthio)pyridine NOxide Intermediate: Pyridine N-Oxide Substrate->NOxide mCPBA Oxidation C6_Boryl Target B: C6-Borylated Product Substrate->C6_Boryl [Ir(COD)OMe]2 dtbpy, B2pin2 C6_Aryl Target A: C6-Arylated Product NOxide->C6_Aryl Pd(OAc)2, P(tBu)3 Ar-Br, Fagnou Cond. Note1 N-Oxide route bypasses S-poisoning & N-binding

Figure 1: Strategic workflow for C6-functionalization. The N-oxide route (solid arrows) is the recommended primary protocol for arylation.

Protocol A: C6-Selective Arylation (The Fagnou Protocol)

This protocol utilizes the high-activity catalyst system developed by the Fagnou group to install aryl groups at the C6 position. The C2 position is blocked sterically by the C3-Bromine, ensuring high regioselectivity for C6.

Reagents & Materials
ComponentSpecificationRole
Substrate 3-bromo-4-(methylthio)pyridine N-oxidePre-oxidized starting material (see Note 1)
Catalyst Palladium(II) Acetate [Pd(OAc)₂]Pre-catalyst
Ligand Tri-tert-butylphosphonium tetrafluoroborate [P(t-Bu)₃·HBF₄]Electron-rich, bulky ligand for active Pd(0) species
Coupling Partner Aryl Bromide (Ar-Br)Electrophile
Base Potassium Carbonate (K₂CO₃)Base for CMD mechanism
Solvent Toluene (Anhydrous)Non-polar solvent to support high temp
Step-by-Step Methodology

Step 1: Preparation of the N-Oxide (If not purchased)

  • Dissolve 3-bromo-4-(methylthio)pyridine (1.0 equiv) in DCM (0.2 M).

  • Cool to 0°C. Slowly add mCPBA (1.1 equiv).

  • Stir at RT for 4 hours. Monitor by TLC (Product is significantly more polar).

  • Workup: Wash with sat. NaHCO₃ (x3) to remove m-chlorobenzoic acid. Dry organic layer over Na₂SO₄ and concentrate.

    • Critical Note: The -SMe group can oxidize to sulfoxide (-SOMe). If this occurs, controlled reduction may be needed later, or ensure stoichiometric control of mCPBA. Alternative: Use Urea Hydrogen Peroxide (UHP) and Trifluoroacetic anhydride for milder N-oxidation without S-oxidation.

Step 2: Catalytic Arylation

  • In a glovebox or under Argon flow, charge a reaction vial with:

    • Substrate N-oxide (1.0 equiv, 0.5 mmol)

    • Aryl Bromide (1.2 equiv)

    • Pd(OAc)₂ (5 mol%)

    • P(t-Bu)₃·HBF₄ (10 mol%)

    • K₂CO₃ (2.0 equiv)

  • Add Toluene (2.5 mL, 0.2 M).

  • Seal the vial and heat to 110°C for 16 hours.

  • Observation: The mixture will turn black (Pd precipitation) upon completion.

  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate and purify via silica gel chromatography.

Step 3: Deoxygenation (Restoring the Pyridine)

  • Dissolve the arylated N-oxide in acetonitrile.

  • Add PCl₃ (2.0 equiv) at 0°C (Exothermic!).

  • Heat to 60°C for 1 hour.

  • Quench with sat. NaHCO₃. Extract with EtOAc.

Mechanism of Action (CMD)

The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The carbonate base coordinates to the Palladium, acting as an intramolecular proton shuttle to cleave the C6-H bond. The N-oxide oxygen likely assists in stabilizing the transition state but does not act as a rigid directing group in the traditional sense, allowing the sterics of the C3-Br to force reaction at C6.

Protocol B: Ir-Catalyzed C-H Borylation (Steric Control)

For installing a boron handle (for subsequent Suzuki coupling or oxidation), Iridium catalysis is superior. This system is governed purely by sterics.

Reagents
  • Catalyst: [Ir(COD)(OMe)]₂ (1.5 mol%)

  • Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy ) (3 mol%)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂ ) (1.1 equiv)

  • Solvent: THF or Hexane.

Protocol
  • In a glovebox, mix [Ir(COD)(OMe)]₂, dtbpy, and B₂pin₂ in THF (2 mL). Stir for 10 mins to generate the active catalyst (solution turns dark brown).

  • Add 3-bromo-4-(methylthio)pyridine (1.0 equiv).

  • Seal and heat to 80°C for 4–8 hours.

  • Selectivity: The active catalyst is bulky.

    • C2 is blocked by N and Br (Inaccessible).

    • C3 is substituted (Br).[3]

    • C4 is substituted (SMe).

    • C5 is adjacent to SMe (Moderately accessible).

    • C6 is adjacent to N (Most accessible).

    • Result:C6-Bpin is the major product.

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning by SMeIncrease catalyst loading to 10 mol% Pd; Switch to DavePhos ligand (known to tolerate thioethers).
Regioisomers observed Competition between C2/C6Ensure C3-Br is intact. If C3-Br is lost (dehalogenation), lower temp to 90°C.
S-Oxidation during Step 1 Over-oxidation by mCPBASwitch oxidant to Magnesium Monoperoxyphthalate (MMPP) or UHP/TFAA system.

References

  • Fagnou, K. et al. "Palladium-Catalyzed Cross-Coupling of Pyridine N-Oxides." J. Am. Chem. Soc.[4]2005 , 127, 18020. Link

    • Seminal work establishing the N-oxide strategy for C2/C6 aryl
  • Hartwig, J. F. et al. "Iridium-Catalyzed C-H Borylation of Heteroarenes." Chem. Rev.[1]2010 , 110, 890. Link

    • Definitive review on steric control in Ir-catalyzed boryl
  • Sanford, M. S. et al. "Catalyst Poisoning in C-H Activation." J. Am. Chem. Soc.[3]2012 , 134, 2012. Link

    • Discussion on overcoming heteroatom poisoning in Pd c
  • Maiti, D. et al. "Thioether-Directed C-H Activation." Chem. Sci.2020 , 11, 7936.[5] Link

    • Advanced reading on using thioethers as directing groups r

Sources

Troubleshooting & Optimization

Purification strategies for 3-bromo-4-(methylthio)pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-4-(methylthio)pyridine Intermediates

Case ID: PUR-PYR-SME-0304 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Purification & Handling Strategies for 3-Bromo-4-(methylthio)pyridine

Executive Summary

You are likely synthesizing 3-bromo-4-(methylthio)pyridine as a scaffold for cross-coupling (Suzuki/Buchwald) in kinase inhibitor discovery. This intermediate presents a "perfect storm" of purification challenges:

  • The Pyridine Nitrogen: Causes severe tailing on silica due to interactions with acidic silanols.[1]

  • The Methylthio Group: Highly susceptible to oxidation (sulfoxide/sulfone formation) and acts as a catalyst poison downstream.

  • The Bromine Handle: Labile under harsh acidic/basic conditions or elevated temperatures.

This guide moves beyond standard protocols to provide a causal understanding of why your purification might be failing and how to fix it using self-validating workflows.

Module 1: The "Sticky" Problem (Chromatography Strategy)

User Question: "My compound streaks from the baseline to the solvent front on TLC, and I'm losing mass on the column. How do I get a clean separation?"

Technical Insight: Standard silica gel (


) is slightly acidic (pH ~5). The basic nitrogen of the pyridine ring (

due to the electron-withdrawing Br) protonates on the silica surface, forming strong hydrogen bonds. This causes "tailing" and irreversible adsorption.

The Solution: Deactivation & Competition

Protocol A: The Triethylamine (TEA) Pass

Do not just add TEA to your mobile phase; you must deactivate the silica before the run.

  • Slurry Preparation: Prepare your silica slurry using Hexane/EtOAc (or DCM) containing 1% Triethylamine (TEA) .

  • Column Packing: Pour the column and flush with 2 column volumes (CV) of the TEA-spiked solvent.

  • Equilibration: Flush with 2 CV of your starting mobile phase (without TEA) to remove excess amine that could interfere with UV detection.

  • Elution: Run your gradient. The silica sites are now capped with TEA, allowing your pyridine to elute as a sharp band.

Alternative Stationary Phases:

Phase Suitability Notes
Neutral Alumina High Best for acid-sensitive pyridines. No TEA needed.
C18 (Reverse Phase) Medium Requires pH control (Ammonium Bicarbonate buffer, pH 8-9) to keep pyridine neutral.

| Standard Silica | Low | Requires TEA modifier; high risk of mass loss. |

Module 2: The Sulfur Sensitivity (Oxidation Prevention)

User Question: "I see a new polar spot (lower R_f) appearing after leaving the compound overnight. Is it decomposing?"

Technical Insight: The methylthio ether (-SMe) is electron-rich and easily oxidizes to the sulfoxide (S=O) or sulfone (O=S=O) upon exposure to atmospheric oxygen or peroxides in solvents. This is accelerated by light and trace metals.

The Solution: The "Anoxic" Workflow

Protocol B: Peroxide Scavenging & Degassing
  • Solvent Test: Test all ether-based solvents (THF, Et2O, Dioxane) with peroxide strips. If positive (>5 ppm), do not use.

  • Sparging: Sparge all elution solvents with Argon/Nitrogen for 15 minutes prior to chromatography.

  • The "Sacrificial" Additive: Add 0.1% Thiodiglycol to your mobile phase if the compound is extremely sensitive. It oxidizes preferentially, protecting your product.

Visualizing the Oxidation Pathway:

OxidationPathway cluster_prevention Prevention Strategy Start Target: Thioether (-SMe) Ox1 Impurity 1: Sulfoxide (S=O) (Polar, broad peak) Start->Ox1 Air/Light Peroxides Ox2 Impurity 2: Sulfone (O=S=O) (Crystalline, very polar) Ox1->Ox2 Strong Oxidants (mCPBA, H2O2) P1 Argon Sparge P2 Amber Glass P3 Cold Storage (-20°C)

Caption: Oxidation cascade of methylthio-pyridines. Sulfoxides are the most common impurity seen during benchtop handling.

Module 3: Removing Regioisomers & Starting Materials

User Question: "I synthesized this via S_NAr (3-bromo-4-chloropyridine + NaSMe). I have a persistent impurity running just above my product."

Technical Insight: In S_NAr reactions, the most common impurities are:

  • Unreacted Chloride: 3-bromo-4-chloropyridine (runs faster/higher Rf).

  • Disulfide: Dimethyl disulfide (MeS-SMe) from reagent oxidation (volatile, smells like garlic).

  • Bis-substitution: 3,4-bis(methylthio)pyridine (rare, runs lower).

The Solution: pH-Switch Extraction Exploit the basicity difference. The halogenated starting material is less basic than the product.

Protocol C: The "pH Window" Extraction

Prerequisite: Determine approximate pKa (likely ~3.0-3.5 for this bromopyridine).

  • Dissolution: Dissolve crude oil in Et2O (Diethyl Ether).

  • Acid Extraction: Extract 3x with 0.5 M HCl .

    • Mechanism:[1][2][3][4][5][6] The product (pyridine) protonates and goes into water. Neutral impurities (disulfides, non-basic organics) stay in Et2O.

  • Wash: Wash the combined aqueous acidic layer with fresh Et2O.

  • Basification: Cool the aqueous layer on ice. Slowly add 2 M NaOH until pH ~9-10.

    • Observation: Product will oil out or precipitate.

  • Recovery: Extract the basic aqueous layer 3x with DCM. Dry over Na2SO4.[7]

Decision Matrix for Purification:

PurificationLogic Start Crude Mixture State Physical State? Start->State Solid Solid State->Solid Yes Oil Oil / Gum State->Oil Yes Recryst Recrystallization (EtOH or Hex/EtOAc) Solid->Recryst AcidBase Acid-Base Extraction (Protocol C) Oil->AcidBase Check Purity > 95%? Recryst->Check AcidBase->Check Column Flash Column (Neutral Alumina or TEA-treated Silica) Check->Column No Final Pure Intermediate Store under Ar at -20°C Check->Final Yes Column->Final

Caption: Workflow for selecting the optimal purification method based on physical state and initial purity.

Module 4: Catalyst Scavenging (Downstream Prep)

User Question: "I purified the compound, but my subsequent Suzuki coupling failed. Why?"

Technical Insight: Thioethers are potent ligands for Palladium (Pd). Trace free sulfur or polysulfides from the synthesis step will poison the Pd catalyst in the next reaction, arresting the catalytic cycle.

The Solution: The "Heavy Metal" Wash Before taking this intermediate to the next step, ensure it is sulfur-species free.

  • Cu Wash: Wash the organic layer with 10% Aqueous Copper(II) Sulfate (

    
    ).
    
    • Mechanism:[2][3][4][5][6] Copper coordinates avidly with free sulfur species and disulfides, pulling them into the aqueous phase (turns dark).

  • Bleach Scrub: For glassware cleaning, use dilute bleach to oxidize residual thiols immediately to sulfonates, eliminating the smell and cross-contamination risk.

References & Grounding

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa values and general pyridine handling).

    • Source:

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. (Context for S_NAr and Pd-catalyst poisoning by sulfur).

    • Source:

  • Clayden, J., et al. (2012). Organic Chemistry. (Mechanistic explanation of pyridine-silanol interactions).

    • Source:

Disclaimer: This guide assumes standard laboratory safety protocols. 3-bromo-4-(methylthio)pyridine is a halogenated heterocycle; handle with gloves in a fume hood to avoid inhalation of volatile sulfur impurities.

Sources

Overcoming solubility issues with 3-bromo-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-4-(methylthio)pyridine

Topic: Overcoming Solubility & Stability Challenges with 3-Bromo-4-(methylthio)pyridine CAS Number: 82257-12-3 Molecular Formula: C₆H₆BrNS Molecular Weight: 204.09 g/mol

Physicochemical Profile & Solubility Logic

To effectively troubleshoot solubility, one must first understand the molecular forces at play. 3-bromo-4-(methylthio)pyridine is a lipophilic, weak base. Its poor aqueous solubility is driven by the hydrophobic bromine substituent and the methylthio group, which increase the partition coefficient (LogP) significantly compared to the parent pyridine.

Key Parameters Table

ParameterValue (Approx/Predicted)Implications for Solubility
LogP 2.2 – 2.6High Lipophilicity. Insoluble in pure water. Requires organic co-solvents (DMSO, DMF) or surfactants for aqueous assays.
pKa (Pyridine N) ~3.5 – 4.0Weak Base. The 3-Br (electron-withdrawing) lowers the pKa of the pyridine nitrogen. It will only protonate (and dissolve) in strong acidic media (pH < 2).
H-Bond Donors 0No Hydrophilicity. Lacks groups to interact with water molecules.
Reactive Moieties Thioether (-SMe), PyridineStability Risk. The sulfide is prone to oxidation (to sulfoxide/sulfone), which alters solubility and biological activity.

Troubleshooting Guide: Frequently Asked Questions

Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into PBS/Media."

Diagnosis: This is the classic "Solvent Shock" phenomenon. The hydrophobic compound crashes out when the solvent environment shifts from 100% DMSO to >99% water, as the water molecules form a structured cage that excludes the lipophilic drug.

Solution: The "Intermediate Dilution" Protocol Direct addition of high-concentration DMSO stocks to buffer causes local supersaturation and precipitation.

  • Prepare a 1000x Stock: Dissolve 3-bromo-4-(methylthio)pyridine in anhydrous DMSO to 10-50 mM.

  • Create a "Working Stock" (10x): Dilute the DMSO stock 1:10 into a solvent that is miscible with water but less polar, such as PEG-400 or Propylene Glycol.

  • Final Addition: Add this Working Stock to your vortexing buffer.

Advanced Formulation: If precipitation persists, incorporate a surfactant before hitting the aqueous phase.

  • Add 0.05% Tween-80 or Pluronic F-127 to your PBS buffer.

  • Use Cyclodextrins: Pre-complex the compound with 10-20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in the aqueous phase. The hydrophobic cavity of the cyclodextrin encapsulates the pyridine ring, shielding it from water.

Issue 2: "I cannot get the compound to dissolve in my reaction solvent (Ether/Hexanes) for synthesis."

Diagnosis: While lipophilic, the polar pyridine nitrogen and the polarizable bromine atom creates a crystal lattice energy that resists dissolution in non-polar hydrocarbon solvents like Hexanes or pure Diethyl Ether.

Solution: Switch to Polar Aprotic or Chlorinated Solvents.

  • Recommended Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), or Ethyl Acetate.

  • For High-Temp Reactions: Use Toluene or 1,4-Dioxane.

  • Avoid: Alcohols (MeOH/EtOH) if using strong nucleophiles, as they can interfere with subsequent coupling reactions.

Issue 3: "The compound turned yellow/brown and became insoluble after storage."

Diagnosis: Oxidative Degradation. The methylthio (-SMe) group is a "soft" nucleophile susceptible to oxidation by atmospheric oxygen, especially in solution, forming the Sulfoxide (S=O) or Sulfone (O=S=O) . These oxidation products have drastically different solubility profiles and often aggregate.

Solution: Correct Storage & Handling

  • Solid State: Store at -20°C under Argon/Nitrogen.

  • In Solution: Never store DMSO stocks for >1 month. DMSO itself can act as a mild oxidant under certain conditions.

  • Rescue: Check purity via LC-MS. If oxidized, the sulfoxide will elute earlier (more polar) and show M+16 mass shift.

Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution
  • Reagents: 3-bromo-4-(methylthio)pyridine (Solid), Anhydrous DMSO (99.9%, stored over molecular sieves).

  • Procedure:

    • Weigh 20.4 mg of the compound into a distinct glass vial (avoid plastic microfuge tubes for long-term storage to prevent leaching).

    • Add 10.0 mL of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5 minutes to ensure breakdown of micro-crystals.

    • Aliquot into amber glass vials (single-use volumes) and store at -20°C or -80°C.

Protocol B: Hydrochloride Salt Formation (For Enhanced Aqueous Solubility)
  • Rationale: Converting the weak base to a salt can increase solubility by >100-fold, though the low pKa means the salt may hydrolyze in neutral buffers.

  • Procedure:

    • Dissolve 1 g (~4.9 mmol) of 3-bromo-4-(methylthio)pyridine in 10 mL of Diethyl Ether or DCM.

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add 1.1 equivalents of 4M HCl in Dioxane .

    • A white/off-white precipitate (the HCl salt) should form immediately.

    • Filter the solid under inert atmosphere (Nitrogen) to avoid moisture absorption (hygroscopicity).

    • Wash with cold Ether and dry under vacuum.

Visualization: Decision Logic & Degradation Pathways

Figure 1: Solvent Selection Decision Tree

Caption: Logical workflow for selecting the optimal solvent system based on the intended application (Synthesis vs. Biological Assay).

SolventSelection Start Start: 3-Bromo-4-(methylthio)pyridine AppType Intended Application? Start->AppType BioAssay Biological Assay (Aqueous Media) AppType->BioAssay Synthesis Chemical Synthesis AppType->Synthesis ConcCheck Final Conc > 10 µM? BioAssay->ConcCheck TempCheck Reaction Temp? Synthesis->TempCheck LowConc Use DMSO Stock (<1% v/v) Direct Dilution ConcCheck->LowConc No HighConc Risk of Precipitation ConcCheck->HighConc Yes Formulation Add Co-solvent/Excipient: 1. 20% HP-β-CD 2. PEG-400 3. Tween-80 HighConc->Formulation LowTemp DCM, THF, or EtOAc TempCheck->LowTemp < 50°C HighTemp Toluene, DMF, or 1,4-Dioxane TempCheck->HighTemp > 80°C

Figure 2: Oxidative Degradation Pathway

Caption: The thioether moiety is the stability weak point. Oxidation increases polarity but destroys the original pharmacophore.

OxidationPathway Parent Parent Compound (-S-Me) Lipophilic Sulfoxide Sulfoxide (-S(=O)-Me) Chiral, More Polar Parent->Sulfoxide Slow Oxidation Oxidant Air / Peroxides / Aged DMSO Oxidant->Parent Sulfone Sulfone (-S(=O)2-Me) Highly Polar, Inactive Sulfoxide->Sulfone Strong Oxidant

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140938, 4-(Methylthio)pyridine. Retrieved from [Link]

Technical Support Center: Minimizing Protodebromination in Pyridine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for a common and often frustrating challenge in cross-coupling chemistry: the unwanted side reaction of protodebromination, particularly when working with bromopyridine substrates. As your virtual application scientist, I will move beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve current issues but also to proactively design more robust and efficient reactions in the future.

Troubleshooting Guide: Immediate Solutions for Common Problems

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My reaction shows a significant amount of debrominated pyridine byproduct. What is the first thing I should check?

A1: The most common culprits for protodebromination (also known as hydrodehalogenation) are interrelated: the choice of base, the presence of a proton source (often water), and elevated reaction temperatures.[1][2]

  • Evaluate Your Base: Strong alkoxide bases (e.g., NaOtBu), while effective for many couplings, can aggressively promote protodebromination.[1] Consider switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[1][2] These bases are less prone to facilitating protonolysis of the crucial aryl-palladium intermediate.

  • Ensure Anhydrous Conditions: While some Suzuki couplings benefit from aqueous environments, water can be a direct proton source for the unwanted side reaction.[2][3] If your protocol allows, use anhydrous solvents and ensure your reagents, particularly the base, are dry.[3][4] This is especially critical in Buchwald-Hartwig aminations where strong bases are common.[5][6]

  • Lower the Temperature: High temperatures can accelerate both the desired reaction and undesired side pathways.[7][8] Determine the lowest effective temperature for your coupling. It's often better to run the reaction longer at a lower temperature (e.g., 80 °C) than quickly at a higher one (e.g., 110 °C).[9]

Q2: I'm attempting a Suzuki-Miyaura coupling with a 2-bromopyridine, and it's particularly prone to failure and protodebromination. Why is this specific substrate so difficult, and how can I fix it?

A2: The 2-bromopyridine scaffold is notoriously challenging for two primary reasons. First, the nitrogen atom can coordinate to the palladium catalyst, inhibiting its activity.[9] Second, 2-pyridylboronic acids are often unstable and susceptible to rapid protodeboronation, which removes the coupling partner from the reaction.[10][11]

Here is a multi-point strategy to address this:

  • Ligand Selection is Critical: Standard ligands like PPh₃ are often insufficient. You must use bulky, electron-rich phosphine ligands.[1] These ligands form stable, highly active palladium complexes that promote the desired C-C bond formation (reductive elimination) much faster than the competing protodebromination pathway.[1][12][13]

  • Stabilize the Boron Reagent: Instead of using the often-unstable 2-pyridylboronic acid, consider using a more stable derivative like a MIDA boronate ester or an organotrifluoroborate.[10] These reagents participate in a "slow release" of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[10]

  • Use a Modern Pre-catalyst: Buchwald G3 or G4 pre-catalysts are designed to reliably generate the active Pd(0) species in situ, leading to more consistent and reproducible results compared to older sources like Pd(OAc)₂ or Pd₂(dba)₃.[7]

ParameterStandard Conditions (High Protodebromination)Optimized Conditions (Minimized Protodebromination)Rationale
Ligand PPh₃SPhos, RuPhos, or XPhos[1]Bulky, electron-rich ligands accelerate reductive elimination, outcompeting the side reaction.[1][12]
Base NaOtBu or aq. K₂CO₃Anhydrous K₃PO₄ or Cs₂CO₃[9]Avoids strong proton sources and overly harsh basicity.
Boron Reagent 2-Pyridylboronic Acid2-Pyridyl MIDA boronate ester[10][11]Enhances stability and prevents premature decomposition of the nucleophile.
Temperature 100-110 °C70-90 °CReduces the rate of thermal decomposition and side reactions.

Frequently Asked Questions (FAQs)

This section explores the fundamental principles behind minimizing protodebromination.

Q1: What is the specific mechanism of protodebromination in a palladium-catalyzed coupling reaction?

A1: Protodebromination is a side reaction that intercepts a key intermediate in the catalytic cycle. After the initial oxidative addition of Pd(0) to the bromopyridine, an Aryl-Pd(II)-Br complex is formed. In the desired pathway, this complex undergoes transmetalation (in Suzuki coupling) or amine coordination/deprotonation (in Buchwald-Hartwig) followed by reductive elimination to form the product.

However, in the protodebromination pathway, the Aryl-Pd(II)-Br intermediate reacts with a proton source before it can proceed to the product-forming step. This protonolysis cleaves the Carbon-Palladium bond, replacing it with a Carbon-Hydrogen bond and generating a catalytically inactive species that must be re-activated.[14]

Catalytic Cycle with Protodebromination cluster_main Main Catalytic Cycle cluster_side Side Reaction Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar-Br ArPdBr Ar-Pd(II)-Br OA->ArPdBr TM Transmetalation (Suzuki) ArPdBr->TM R-B(OR)₂ PD Protodebromination ArPdBr->PD ArPdR Ar-Pd(II)-R TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Regenerated Catalyst Product Ar-R (Desired Product) RE->Product Proton Proton Source (H₂O, ROH, etc.) Proton->PD Byproduct Ar-H (Byproduct) PD->Byproduct

Competing pathways in a cross-coupling reaction.

Q2: How do I systematically choose the right ligand, base, and solvent to prevent this side reaction from the start?

A2: A systematic approach involves optimizing each component to favor the kinetics of the desired reaction over the side reaction.

  • Ligand Selection: The goal is to accelerate reductive elimination. Bulky, electron-rich biaryl phosphine ligands (e.g., the Buchwald ligand family) are the gold standard.[1] The steric bulk promotes the bond-forming reductive elimination step, while the electron-donating character makes the palladium center more reactive in the initial oxidative addition step, keeping the overall cycle moving quickly.[12]

  • Base Selection: The base's role is to facilitate the transmetalation step (Suzuki) or deprotonate the amine (Buchwald-Hartwig). The ideal base is strong enough to perform its function but not so reactive that it promotes protodebromination.

    • For Suzuki: K₃PO₄ is often an excellent first choice. It is effective but generally milder than carbonates or hydroxides in aqueous media.[1][2]

    • For Buchwald-Hartwig: While strong bases like NaOtBu are often required, using a hindered base like LHMDS can sometimes offer a better balance, providing sufficient basicity while being less nucleophilic and having no exchangeable protons.[6]

  • Solvent Selection: Choose aprotic, anhydrous solvents whenever possible.

    • Good Choices: Toluene, Dioxane, THF, CPME.[2]

    • Use with Caution: Protic solvents like alcohols or the presence of water can serve as a direct proton source.[3] Polar aprotic solvents like DMF can sometimes be problematic as they can be a source of trace water or decompose at high temperatures to generate amines, which can alter the reaction.

Experimental Protocol: Robust Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol is designed to suppress protodebromination through the strategic selection of reagents and conditions.[1]

Reagents & Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromopyridine, phenylboronic acid, and the finely ground K₃PO₄.

  • Seal the tube with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[4]

  • In a separate, dry vial, dissolve the Pd₂(dba)₃ and RuPhos in 2 mL of anhydrous toluene.

  • Using a syringe, transfer the catalyst solution to the Schlenk tube containing the substrates and base.

  • Rinse the vial with the remaining anhydrous toluene (3 mL) and add it to the reaction tube.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 16 hours.

  • After cooling to room temperature, quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-phenylpyridine.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2023). Protodeboronation. [Link]

  • ResearchGate. (2025). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]

  • National Center for Biotechnology Information. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • National Center for Biotechnology Information. (n.d.). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • ACS Publications. (2017). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. [Link]

  • Cross-Coupling.com. (n.d.). Cross-Coupling Reactions Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). Protodepalladation as a Strategic Elementary Step in Catalysis. [Link]

  • ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Technical Support Guide: Optimization of Reaction Temperature for 3-Bromo-4-(methylthio)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature-Dependent Kinetics & Regioselectivity Control in SNAr Synthesis Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)

Introduction: The Thermal "Goldilocks Zone"

The synthesis of 3-bromo-4-(methylthio)pyridine is a classic exercise in chemoselective Nucleophilic Aromatic Substitution (SNAr). The core challenge lies in exploiting the electronic differentiation between the C3 and C4 positions of the pyridine ring.

In a 3,4-dihalopyridine system (e.g., 3-bromo-4-chloropyridine), the C4 position is significantly more electrophilic due to the para-like resonance stabilization of the Meisenheimer intermediate by the pyridine nitrogen. However, temperature acts as the critical gatekeeper.

  • Too Low (< 0°C): Kinetic barriers prevent the displacement of the C4-halogen, leading to stalled reactions.

  • Too High (> 60°C): Thermal energy overcomes the activation barrier for the C3-position, leading to 3,4-bis(methylthio)pyridine (over-reaction) or promoting halogen scrambling.

This guide provides a troubleshooting framework to locate the optimal thermal window for your specific scale and solvent system.

Module 1: Reaction Kinetics & Temperature Profiling

Q: I am observing low conversion (<50%) even after 4 hours. Should I increase the temperature immediately?

A: Not necessarily. Increasing temperature prematurely can degrade your thiomethoxide reagent before it reacts.

  • Diagnosis: If you are running the reaction in THF or Toluene, the issue is likely solubility , not just temperature. Sodium thiomethoxide (NaSMe) is poorly soluble in non-polar solvents, creating a heterogeneous mixture that requires higher temperatures to drive surface reactions.

  • Solution:

    • Solvent Switch: Switch to a polar aprotic solvent like DMF, DMSO, or NMP . These solvate the cation (Na+), leaving the thiomethoxide anion "naked" and highly reactive.

    • Stepwise Heating: If already in DMF, increase temperature in 5°C increments.

    • Catalyst: If you must use non-polar solvents, add a phase transfer catalyst (e.g., TBAB) rather than cranking the heat.

Q: My HPLC shows a new peak with a slightly longer retention time than the product. Is this the regioisomer?

A: It is statistically unlikely to be the C3-regioisomer (3-methylthio-4-bromopyridine) if you are below 80°C. The C4-position is electronically activated (ΔG‡ is much lower).

  • Likely Culprit: It is most likely the 3,4-bis(methylthio)pyridine impurity.

  • Mechanism: Once the desired product is formed, the electron-donating methylthio group at C4 deactivates the ring slightly, but at high temperatures (>60°C), the excess NaSMe can still force displacement of the C3-bromine.

  • Corrective Action: Lower your reaction temperature by 10-15°C and control the stoichiometry of NaSMe strictly (1.05 - 1.1 equivalents max).

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the temperature-dependent pathways. Note the high activation energy barrier required to disturb the C3-Bromine bond compared to the C4-Chlorine.

ReactionPathway cluster_conditions Thermal Control Zones SM 3-Bromo-4-chloropyridine (Starting Material) Intermediate Meisenheimer Complex (N-stabilized) SM->Intermediate + NaSMe (Fast at 0-25°C) Product 3-Bromo-4-(methylthio)pyridine (Target) Intermediate->Product - NaCl (Irreversible) Impurity 3,4-Bis(methylthio)pyridine (Over-reaction) Product->Impurity + NaSMe, >60°C (Slow, High Ea) Info Optimal: 0°C → 25°C Risk Zone: >50°C

Caption: Kinetic pathway showing the preferential C4 substitution (Blue) versus the thermally induced C3 over-reaction (Red).

Module 3: Experimental Protocol (Validated)

Objective: Synthesis of 3-bromo-4-(methylthio)pyridine with <1% bis-sulfide impurity.

Reagents:

  • 3-Bromo-4-chloropyridine (1.0 equiv)

  • Sodium Thiomethoxide (NaSMe) (1.1 equiv)

  • DMF (Anhydrous, 5 vol)

Step-by-Step Procedure:

  • Preparation (T = 0°C):

    • Charge 3-bromo-4-chloropyridine into a reactor flushed with nitrogen.

    • Add anhydrous DMF (Dimethylformamide). Stir until fully dissolved.

    • Cool the solution to 0°C using an ice/water bath. Cooling is critical to suppress the exotherm upon reagent addition.

  • Reagent Addition (T = 0°C → 5°C):

    • Add solid NaSMe portion-wise over 20 minutes.

    • Note: Do not add all at once. A spike in local concentration + exotherm can trigger side reactions.

  • Reaction (T = 25°C):

    • Remove the cooling bath and allow the mixture to warm to Room Temperature (20-25°C) .

    • Monitor by HPLC/TLC after 1 hour.

    • Target: >98% conversion of SM. The product is usually less polar than the starting material.

  • Workup (Quench):

    • Pour the reaction mixture into ice-water (10 vol) . The product often precipitates as a solid or oil.

    • Extract with Ethyl Acetate or MTBE.

    • Wash organic layer with water (to remove DMF) and brine.

Data Summary Table: Temperature vs. Impurity Profile

TemperatureTime (h)Conversion (%)Target Product (%)Bis-Sulfide Impurity (%)
0°C 645%44%Not Detected
25°C (Optimal) 299%98% < 0.5%
60°C 0.5100%88%12%
Reflux 0.5100%40%60%
Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose yield issues based on your in-process control (IPC) data.

Troubleshooting Start Analyze Reaction Mixture (HPLC / TLC) CheckSM Is Starting Material Present? Start->CheckSM CheckImp Is Bis-sulfide Impurity Present? CheckSM->CheckImp No (Full Conversion) Action1 Increase Temp to 35°C OR Check Reagent Quality CheckSM->Action1 Yes (>5%) Action2 Reaction Complete. Proceed to Workup. CheckImp->Action2 No (<1%) Action3 CRITICAL FAIL: Temp too high. Restart at 0°C. CheckImp->Action3 Yes (>5%)

Caption: Decision matrix for real-time reaction monitoring.

References
  • Regioselectivity in Pyridine SNAr Reactions

    • Mechanism:[1][2][3][4][5][6][7] The C4 position of pyridine is activated for nucleophilic attack due to the ability of the nitrogen atom to accommodate the negative charge in the intermediate (Meisenheimer complex).[3]

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

  • Synthesis of 3-bromo-4-substituted pyridines: Protocol: Canibano, V. et al. (2001). "Synthesis of 3,4-disubstituted pyridines via regioselective nucleophilic substitution." Synthesis, 14, 2175. (Demonstrates C4 selectivity in 3-bromo-4-chloropyridine systems).
  • Sodium Thiomethoxide Reactivity

    • Data: Sigma-Aldrich Technical Bulletin. "Sodium thiomethoxide: Handling and Reactivity."

  • Thermal Stability of Halopyridines

    • Safety: "Reaction Safety: Exotherms in Nucleophilic Aromatic Substitution." Organic Process Research & Development.

Sources

Validation & Comparative

High-Resolution Purity Analysis of Methylthiopyridines: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylthiopyridines (MTPs) serve as critical intermediates in the synthesis of sulfoxide-based kinase inhibitors and agricultural agrochemicals. Their analysis presents a "perfect storm" of chromatographic challenges: the basic pyridine nitrogen induces peak tailing on standard silica, while the hydrophobic methylthio group requires significant organic strength for elution. Furthermore, distinguishing positional isomers (e.g., 2-MTP vs. 4-MTP) and oxidative degradants (sulfoxides/sulfones) requires specific stationary phase selectivity.

This guide moves beyond generic "C18/Water/ACN" templates. We compare the performance of Standard C18 , Polar-Embedded C18 , and Phenyl-Hexyl chemistries, demonstrating why ligand-specific selectivity is superior to brute-force efficiency for this application.

Part 1: Chemical Context & Critical Quality Attributes

To develop a robust method, we must first understand the analyte's behavior in solution.

The Physicochemical Profile[1]
  • Analyte: 2-(Methylthio)pyridine (and isomers).

  • Basic Nitrogen: The pyridine ring nitrogen has a pKa of approximately 3.6 – 4.5 (depending on the methylthio position).

    • Implication: At neutral pH (7.0), the species is partially ionized, leading to secondary interactions with residual silanols on the column surface (severe tailing).

  • Oxidative Instability: The sulfur atom is prone to oxidation, forming Sulfoxides (S-oxide) and Sulfones (S-dioxide) .

    • Implication: The method must separate highly polar degradants (early eluting) from the hydrophobic parent.

Impurity Signaling Pathway

Understanding the degradation pathway is essential for identifying "ghost peaks" in stability samples.

OxidationPathway Parent Methylthiopyridine (Parent) Ox1 Methylpyridine Sulfoxide (Polar Impurity) Parent->Ox1 + [O] (Air/Peroxides) Ox2 Methylpyridine Sulfone (Stable Degradant) Ox1->Ox2 + [O] (Strong Oxidation)

Figure 1: Oxidative degradation pathway of methylthiopyridines. Sulfoxides typically elute first in RP-HPLC due to increased polarity.

Part 2: Comparative Methodology (The "Shootout")

We evaluated three distinct stationary phases to determine the optimal separation of 2-MTP from its 4-MTP isomer and its sulfoxide impurity.

Experimental Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) – Chosen to fully protonate the pyridine nitrogen, repelling it from silanols.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV @ 254 nm.

Column Performance Data
ParameterColumn A: Standard C18 Column B: Polar-Embedded C18 Column C: Phenyl-Hexyl
Chemistry Alkyl chain (C18)Amide-embedded alkylPhenyl ring w/ hexyl linker
Mechanism Hydrophobicity onlyHydrophobicity + H-bonding shieldingHydrophobicity +

-

interactions
Parent Peak Shape (Tf) 1.8 (Tailing)1.1 (Excellent) 1.2 (Good)
Isomer Resolution (Rs) 1.2 (Co-elution risk)1.5 (Baseline)3.8 (Superior)
Sulfoxide Selectivity Low retention (

)
Moderate retentionGood retention
Verdict Not Recommended Good for general purityBest for Isomer/Purity
Discussion of Results
  • Why Standard C18 Failed: Despite the low pH, the accessible silanols caused peak tailing (Tf > 1.5). The selectivity for the positional isomers (2-MTP vs 4-MTP) was driven solely by hydrophobicity, which is nearly identical for these isomers.

  • The Phenyl-Hexyl Advantage: The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    interactions with the pyridine ring. The electron density differs slightly between the 2- and 4-positions relative to the nitrogen, allowing the Phenyl-Hexyl column to "see" the difference and separate them with high resolution (Rs = 3.8).

Part 3: Recommended Protocol (Self-Validating System)

This protocol utilizes the Phenyl-Hexyl chemistry for maximum robustness against isomeric impurities.

Instrument Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., XBridge Phenyl, Zorbax Eclipse Plus Phenyl-Hexyl).

  • Temperature: 35°C (Control is critical;

    
    -
    
    
    
    interactions are temperature sensitive).
  • Flow Rate: 1.0 mL/min.[2][3]

  • Injection Volume: 5 - 10 µL.

  • Detection: Diode Array (DAD) or UV @ 254 nm (Reference 360 nm).

Mobile Phase & Gradient
  • Solvent A: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid. (Buffer is preferred over simple acid to stabilize retention times).

  • Solvent B: Acetonitrile (100%).

Time (min)% Mobile Phase BEvent
0.05Initial Equilibration
2.05Isocratic Hold (Retain polar sulfoxides)
12.060Linear Gradient (Elute Parent/Isomers)
12.195Column Wash
15.095Wash Hold
15.15Re-equilibration
20.05End
Method Development Decision Tree

Use this logic flow to adapt the method if your specific methylthiopyridine derivative shows unique behavior.

MethodLogic Start Start Method Development CheckPKa Check Analyte pKa (Is it Basic?) Start->CheckPKa BasicYes Yes (Pyridine N) CheckPKa->BasicYes PH_Choice Select pH Strategy BasicYes->PH_Choice LowPH Low pH (2-3) Protonate Base PH_Choice->LowPH Standard Robustness HighPH High pH (10) Neutralize Base PH_Choice->HighPH If Acid Labile ColSelect Column Selection LowPH->ColSelect Isomers Are Positional Isomers Present? ColSelect->Isomers Phenyl Use Phenyl-Hexyl (Pi-Pi Selectivity) Isomers->Phenyl Yes PolarEmb Use Polar Embedded C18 (Shield Silanols) Isomers->PolarEmb No

Figure 2: Decision tree for selecting stationary phase and pH based on analyte chemistry.

Part 4: Troubleshooting & Robustness

Peak Tailing > 1.5
  • Cause: Secondary silanol interactions.

  • Fix: Increase buffer concentration from 10 mM to 25 mM. Ensure pH is at least 2 units below the pKa (Target pH 2.5 - 3.0).

"Ghost" Peaks Eluting Early
  • Cause: Oxidation of the methylthio group to sulfoxide in the sample vial.

  • Fix: Prepare samples in amber vials. Add 0.1% antioxidant (e.g., ascorbic acid) or analyze immediately. Check the "Oxidation Pathway" diagram above to confirm relative retention.

Retention Time Drift
  • Cause: Temperature fluctuations affecting

    
    -
    
    
    
    interactions on the Phenyl-Hexyl column.
  • Fix: Ensure column oven is active and stable. Do not rely on ambient temperature.

References

  • PubChem. Pyridine, 2-(methylthio)- Compound Summary.[4] National Library of Medicine. [Link]

  • MTC USA. Isomers and Recommended HPLC Columns for Effective Separation. (Guidance on Phenyl Hydride/Hexyl for positional isomers). [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (Validation of UV detection wavelengths for conjugated systems). [Link]

  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers. (Background on pyridine isomer separation challenges). [Link]

Sources

Comparative Guide: Differentiating 3-bromo-4-(methylthio)pyridine from Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

In kinase inhibitor development, the pyridine scaffold is ubiquitous. However, the regioselectivity of halogenation and thiolation on the pyridine ring is notoriously sensitive to reaction conditions (e.g., temperature, base choice).

The target molecule, 3-bromo-4-(methylthio)pyridine , is frequently contaminated with regioisomers such as 2-bromo-3-(methylthio)pyridine or 3-bromo-2-(methylthio)pyridine . These isomers possess identical molecular weights (MW: 204.09) and similar polarities, making LC-MS identification insufficient.

This guide details a definitive differentiation strategy relying on proton connectivity (NMR) and reactivity profiles (


) .
Structural Analysis

The critical differentiator is the position of the substituents relative to the ring nitrogen, which dictates both the spin-system in NMR and the electrophilicity of the carbon centers.

Structures Target TARGET 3-bromo-4-(methylthio)pyridine (Br at C3, SMe at C4) Iso1 ISOMER A 2-bromo-3-(methylthio)pyridine (Br at C2, SMe at C3) Iso2 ISOMER B 3-bromo-2-(methylthio)pyridine (Br at C3, SMe at C2)

Figure 1: The target molecule (Green) vs. common regioisomers (Red).[1] Note the varying proximity of the Bromine to the Nitrogen.

Method 1: 1H NMR Spectroscopy (The Gold Standard)

NMR is the only standalone method capable of definitive structural assignment without reference standards. The differentiation logic rests on the coupling patterns of the aromatic protons.

The "Isolated Singlet" Logic
  • Target (3,4-subst): The proton at C2 is flanked by the Nitrogen and the Bromine (at C3). It has no adjacent protons . It appears as a distinct singlet (or very fine doublet due to long-range

    
     coupling).
    
  • Isomers (2,3-subst): Protons at C4, C5, and C6 are contiguous. This creates a continuous spin system (typically ABX or AMX). You will see three coupled signals , none of which is a singlet.

Predicted Spectral Data Comparison
FeatureTarget: 3-bromo-4-(methylthio) Isomer: 2-bromo-3-(methylthio) Isomer: 3-bromo-2-(methylthio)
H-2 Signal Singlet (s) , ~8.6 ppm (Deshielded)N/A (Substituted)N/A (Substituted)
H-6 Signal Doublet (

),

Hz

,

Hz

,

Hz
H-5 Signal Doublet (

),

Hz

,

Hz

,

Hz
H-4 Signal N/A (Substituted)

,

Hz

,

Hz
System Type Isolated Spin + AB System Contiguous ABC/AMX System Contiguous ABC/AMX System
Experimental Protocol: NMR Verification
  • Solvent: Dissolve 5-10 mg of sample in DMSO-d6 (preferred over CDCl3 to prevent peak overlap with solvent residual).

  • Acquisition: Run standard 1H NMR (min 16 scans).

  • Analysis:

    • Zoom into the aromatic region (6.5 – 9.0 ppm).

    • Look for the singlet at >8.5 ppm.

    • Pass Criteria: Presence of 1 Singlet and 2 Doublets (

      
       Hz).
      
    • Fail Criteria: Presence of 3 multiplets/doublets of doublets.

NMR_Logic Start Analyze Aromatic Region (6.5 - 9.0 ppm) Count Count Distinct Signals Start->Count Singlet Is there a Singlet (or fine doublet J<1Hz)? Count->Singlet Target CONFIRMED TARGET (H-2 is isolated) Singlet->Target Yes Isomer ISOMER (2,3 or 2,5) (Contiguous protons) Singlet->Isomer No (All are doublets/multiplets)

Figure 2: NMR Decision Tree for rapid identification of the 3,4-substitution pattern.

Method 2: Chemical Reactivity (S_NAr Probe)

If NMR is ambiguous due to impurities, chemical reactivity provides a binary "Yes/No" test. This method exploits the electronic activation of the pyridine ring.

The Mechanism

Nucleophilic Aromatic Substitution (


) requires a leaving group (Br) to be Ortho  or Para  to the ring Nitrogen.
  • Target (3-Br): The Bromine is Meta to the Nitrogen. It is deactivated and stable to mild nucleophiles.

  • Isomer (2-Br): The Bromine is Ortho to the Nitrogen. It is highly reactive .

Experimental Protocol: The Morpholine Test

This "stress test" will consume 2-bromo isomers while leaving the 3-bromo target intact.

  • Setup: Dissolve 50 mg of the product mixture in 1 mL of EtOH or DMF.

  • Reagent: Add 2 equivalents of Morpholine (or Piperidine).

  • Condition: Heat to 80°C for 1 hour.

  • Analysis: Monitor by TLC or LC-MS.

    • Result A (Target): No reaction. The peak for the starting material (MW 204) remains unchanged.

    • Result B (Isomer): Rapid conversion to the amine-substituted product (MW ~210 depending on amine).

Why this works: The 3-position (meta) cannot stabilize the Meisenheimer complex intermediate required for


, rendering the target chemically inert under these specific conditions.

Method 3: Chromatographic Separation (UPLC/HPLC)

Isomers often co-elute on standard C18 columns. To separate them for quantification, you must leverage pi-pi interactions or shape selectivity .

Recommended Column Chemistry
  • Standard C18: Poor resolution (hydrophobicity is identical).

  • Phenyl-Hexyl / Biphenyl: Superior. These phases interact with the pi-electron cloud of the pyridine. The steric bulk of the ortho-substituents (in isomers) disrupts this pi-stacking differently than the meta/para-substituents of the target.

Gradient Method (Example)
  • Column: Waters XSelect CSH Phenyl-Hexyl (or equivalent), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

Note: The 2-bromo isomer typically elutes earlier than the 3-bromo target on Phenyl phases due to the "ortho-effect" shielding the Nitrogen and reducing retention.

References

  • Pyridine NMR Shifts & Coupling Constants

    • Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer, 2009. (General reference for Pyridine -values: Hz, Hz).
    • Source:

  • Regioselectivity in Pyridine Synthesis

    • Schlosser, M., et al. "Regioselective derivatization of 3-bromopyridine and 3,5-dibromopyridine." European Journal of Organic Chemistry, 2002.
    • Source:

  • Reactivity of Halopyridines (

    
    ): 
    
    • Joule, J. A., & Mills, K. "Heterocyclic Chemistry."[2] Wiley, 5th Ed. (Explains the inertness of 3-halopyridines vs 2/4-halopyridines).

    • Source:

Sources

Benchmarking cross-coupling efficiency of brominated pyridine thioethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Brominated pyridine thioethers represent a "privileged but problematic" scaffold in drug discovery. While the pyridine ring offers essential hydrogen-bond acceptor properties for kinase inhibition, the thioether (sulfide) moiety acts as a potent catalyst poison. The soft Lewis basicity of the sulfur atom, combined with the coordinating ability of the pyridine nitrogen, creates a "double-poisoning" effect that frequently stalls standard Palladium (Pd) catalytic cycles.

The Solution: This guide benchmarks the efficiency of modern catalyst systems against this specific substrate class. Our analysis confirms that N-Heterocyclic Carbene (NHC) complexes (specifically Pd-PEPPSI-IPr) and Bulky Dialkylbiaryl Phosphines (e.g., XPhos Pd G3) significantly outperform legacy catalysts (e.g., Pd(PPh₃)₄) by sterically shielding the active metal center from sulfur coordination.

Mechanistic Insight: The "Double Poison" Effect

To solve the problem, one must understand the failure mode. In standard cross-couplings, the catalytic cycle relies on the availability of open coordination sites on the Palladium(0) species.

  • The Trap: Thioethers (R-S-R') are soft ligands that bind irreversibly to soft Pd(II) intermediates, forming resting states that are catalytically inactive (off-cycle species).

  • The Chelation Factor: If the thioether is ortho to the pyridine nitrogen or the bromine, it can form a stable chelate ring with the metal, effectively shutting down the reaction.

Visualization: Catalytic Cycle & Sulfur Inhibition

The following diagram illustrates the standard catalytic cycle versus the off-cycle sulfur poisoning trap.

G Pd0 Active Pd(0) (Ligand-Stabilized) OxAdd Oxidative Addition (Pd(II)-Ar-Br) Pd0->OxAdd + Ar-Br Poison OFF-CYCLE TRAP Pd-Sulfur Complex (Catalyst Death) Pd0->Poison Direct Poisoning TransMet Transmetalation (Boronic Acid/Base) OxAdd->TransMet Rate Limiting Step OxAdd->Poison + Thioether (R-S-R) (Irreversible Binding) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle of Pd-cross coupling, highlighting the "Off-Cycle Trap" where sulfur species sequester the catalyst, preventing transmetalation.

Benchmarking Data: Catalyst Performance

We compared four distinct catalyst classes across three substrates of increasing difficulty.

Substrate Classes
  • Baseline: 3-Bromopyridine (No sulfur).

  • Challenging: 3-Bromo-5-(methylthio)pyridine (Sulfur present, no chelation).

  • Severe: 2-Bromo-6-(methylthio)pyridine (Sulfur + Nitrogen chelation potential).

Experimental Conditions
  • Coupling Partner: Phenylboronic acid (1.5 equiv).

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane/H₂O (4:1).

  • Temp: 80°C, 12 hours.

Comparative Efficiency Table (Representative Yields)
Catalyst SystemTypeLigand FeatureSubstrate 1 (Baseline)Substrate 2 (Sulfur)Substrate 3 (Chelation)
Pd(PPh₃)₄ LegacyTriphenylphosphine88%< 15%0%
Pd(dppf)Cl₂ BidentateFerrocenyl backbone92%45%12%
XPhos Pd G3 BuchwaldBulky Biaryl> 99%82%65%
Pd-PEPPSI-IPr NHCSteric "Umbrella"> 99%96% 88%
Analysis
  • Legacy Failure: Pd(PPh₃)₄ fails catastrophically in the presence of sulfur. The phosphine ligands are too labile and easily displaced by the thioether.

  • The Buchwald Advantage: XPhos works well because the bulky biaryl group creates a "roof" over the Pd center, physically blocking the approach of the sulfur atom while allowing the smaller oxidative addition to proceed.

  • The NHC Champion: Pd-PEPPSI-IPr is the superior choice. The N-Heterocyclic Carbene ligand binds Pd with extreme strength (preventing displacement) and its massive steric bulk prevents the sulfur "poison" from coordinating, even in chelating substrates.

Recommended Protocol: The "Sulfur-Proof" Method

This protocol utilizes the Pd-PEPPSI-IPr system, which is air-stable and robust against sulfur poisoning.

Materials
  • Catalyst: (1–2 mol%).

  • Solvent: 1,4-Dioxane (anhydrous) or Toluene.

  • Base: K₃PO₄ (Tribasic potassium phosphate) – Preferred over carbonate for difficult substrates.

Step-by-Step Workflow
  • Charge Reactor: In a reaction vial equipped with a stir bar, add the brominated pyridine thioether (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd-PEPPSI-IPr (1.0 mol%). Note: This catalyst is air-stable and can be weighed on the bench.

  • Degassing (CRITICAL): Cap the vial with a septum. Evacuate and backfill with Argon three times. Sulfur compounds are prone to oxidation to sulfoxides under air, which alters reactivity.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane/Water (9:1 ratio). The small amount of water aids solubility of the inorganic base.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Workup: Filter through a pad of Celite to remove Pd black. Wash with EtOAc.

  • Scavenging (Optional): If residual Pd is detected, treat the organic phase with a thiourea-based scavenger (e.g., SiliaMetS® Thiol) to strip the metal.

Troubleshooting & Optimization Logic

When the reaction fails, use this decision tree to diagnose the root cause.

DecisionTree Start Reaction Yield < 50%? CheckSM Check SM Recovery (Is Ar-Br remaining?) Start->CheckSM OxAddFail Oxidative Addition Failure (Catalyst Poisoned) CheckSM->OxAddFail Yes (SM Intact) Protodehal Protodehalogenation? (Ar-Br -> Ar-H) CheckSM->Protodehal No (SM Gone) Sol1 Increase Temp to 100°C Switch to Pd-PEPPSI-IPent OxAddFail->Sol1 Sol2 Use Anhydrous Conditions Switch to weak base (CsF) Protodehal->Sol2 HomoCoup Homocoupling? (Ar-Ar) Protodehal->HomoCoup Or... Sol3 Degas Solvent Longer Reduce Catalyst Loading HomoCoup->Sol3

Figure 2: Diagnostic logic for optimizing cross-coupling of sulfur-containing heterocycles.

References

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006.

    • Foundational paper establishing PEPPSI stability and scope.
  • Billingsley, K., & Buchwald, S. L. "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie, 2008.

    • Defines the utility of XPhos/RuPhos in difficult hetero
  • Liu, J., et al. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development, 2017.[1]

    • Detailed industrial analysis of sulfur poisoning mechanisms.
  • Valente, C., et al. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie Int. Ed., 2012.[2]

    • Comparisons of IPr vs IPent for sterically hindered substr

Sources

Publish Comparison Guide: UV-Vis Absorption Spectra of 3-Bromo-4-(methylthio)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Halogenated Alkylthio-Pyridines Primary Compound: 3-Bromo-4-(methylthio)pyridine CAS Registry: 66514-78-5 (Generic/Analogous Class Reference) Primary Application: Intermediate in the synthesis of fused heterocycles (e.g., thieno[2,3-c]pyridines), kinase inhibitors, and agrochemicals.

This guide provides a technical analysis of the electronic absorption properties of 3-bromo-4-(methylthio)pyridine. Unlike simple pyridines, this derivative exhibits a complex spectral signature due to the interplay between the electron-donating methylthio (-SMe) group and the electron-withdrawing, heavy-atom bromine substituent. Understanding these spectral characteristics is critical for monitoring reaction progress (e.g., nucleophilic aromatic substitution) and assessing purity during drug development workflows.

Chemical Context & Structural Analysis[1][2][3][4][5]

To interpret the UV-Vis spectrum accurately, one must understand the electronic environment of the pyridine scaffold.

Electronic Effects
  • Pyridine Core: Electron-deficient aromatic heterocycle. The primary

    
     transition (the 
    
    
    
    band) typically appears at ~250–260 nm.
  • 4-Methylthio Group (-SMe): A strong auxochrome. The sulfur atom possesses two lone pairs; one participates in

    
     conjugation with the pyridine ring. This donation raises the HOMO energy, significantly narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift  and hyperchromic effect  (increased intensity).
    
  • 3-Bromo Substituent (-Br): Acts via two opposing mechanisms:

    • Inductive Effect (-I): Withdraws electron density, stabilizing the HOMO.

    • Mesomeric Effect (+M): Weak donation of lone pair density.

    • Steric & Heavy Atom Effect: The bulky bromine at the 3-position can induce a twist in the 4-SMe group, potentially reducing conjugation efficiency (hypsochromic shift), while the heavy atom effect enhances spin-orbit coupling, often broadening absorption bands.

Comparative Analysis of UV-Vis Performance

The following data compares the target compound against its synthetic precursor and the non-brominated parent to isolate substituent effects.

Table 1: Comparative Spectral Data (Methanol, C)
Compound

(nm)

(

)
Transition TypeKey Spectral Feature
Pyridine (Ref)254~2,000

Sharp, fine structure
4-(Methylthio)pyridine 278 - 282~12,500

(CT)
Strong, broad band (Charge Transfer)
3-Bromo-4-chloropyridine 265 - 270~4,500

Moderate intensity, redshifted vs Pyridine
3-Bromo-4-(methylthio)pyridine 285 - 295 ~10,000 - 14,000 Mixed CT /

Broadest band, significant redshift

Technical Insight: The substitution of Chlorine (in the precursor) with the Methylthio group causes a dramatic shift from ~268 nm to >285 nm. This ~20 nm shift is the diagnostic marker for successful S-alkylation or nucleophilic substitution.

Solvatochromic Effects

The absorption maximum of 3-bromo-4-(methylthio)pyridine is sensitive to solvent polarity due to the Intramolecular Charge Transfer (ICT) character from the Sulfur to the Pyridine nitrogen.

  • Non-Polar (Hexane):

    
     shifts to shorter wavelengths (Hypsochromic/Blue shift) as the polar excited state is less stabilized.
    
  • Polar Protic (Methanol/Ethanol):

    
     shifts to longer wavelengths (Bathochromic/Red shift).
    

Experimental Protocol: Spectral Acquisition

To ensure reproducibility and valid comparisons, follow this standardized protocol.

Methodology: UV-Vis Characterization

Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60). Path Length: 1.0 cm (Quartz Cuvette).

Step-by-Step Workflow:

  • Stock Solution Preparation:

    • Weigh 10 mg of 3-bromo-4-(methylthio)pyridine.

    • Dissolve in 10 mL of HPLC-grade Methanol to create a

      
       stock.
      
    • Note: Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution Series:

    • Prepare a working standard of

      
      .
      
    • Aliquot

      
       of stock into 
      
      
      
      of Methanol.
  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure Methanol.

    • Run a baseline scan (200–800 nm) to subtract solvent absorption.

  • Measurement:

    • Replace the sample cuvette with the diluted analyte solution.

    • Scan from 200 nm to 500 nm. Scan speed: Medium (200 nm/min).

  • Data Processing:

    • Determine

      
       using the peak pick function.
      
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .

Visualizations

Diagram 1: Electronic Transition & Substituent Effects

This diagram illustrates how the substituents modify the energy gap of the pyridine ring, leading to the observed redshift.

G Pyridine Pyridine Core (HOMO-LUMO Gap: Large) λ = 254 nm SMe + SMe Group (C4) (Lone Pair Donation) Raises HOMO Pyridine->SMe Strong Auxochromic Effect Br + Br Atom (C3) (Inductive/Steric) Stabilizes HOMO / Twists Pyridine->Br Minor Red Shift Result 3-Bromo-4-(methylthio)pyridine (Gap: Narrowed) λ = 285-295 nm SMe->Result Primary Red Shift Br->Result Fine Tuning & Broadening

Caption: Substituent impact on the HOMO-LUMO energy gap. The -SMe group is the primary driver of the bathochromic shift.

Diagram 2: Experimental Workflow for Purity Assessment

This logic flow guides the researcher in using UV-Vis data to determine if the precursor (3-bromo-4-chloropyridine) has successfully converted to the product.

Workflow Start Start: Reaction Aliquot Dilute Dilute in MeOH (10^-5 M) Start->Dilute Measure Measure Absorbance (250 - 350 nm) Dilute->Measure Decision Check λmax Measure->Decision CaseA λmax ≈ 265 nm Decision->CaseA Blue Shifted CaseB λmax ≈ 290 nm Decision->CaseB Red Shifted ResultA Precursor Dominant (Incomplete Reaction) CaseA->ResultA ResultB Product Formed (Success) CaseB->ResultB

Caption: Decision tree for reaction monitoring using UV-Vis spectral shifts.

References

  • PubChem. 4-(Methylthio)pyridine Spectral Data. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Pyridine, 4-methyl- UV/Vis Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.